molecular formula C14H10N2 B3050285 11H-isoindolo[2,1-a]benzimidazole CAS No. 248-72-6

11H-isoindolo[2,1-a]benzimidazole

Cat. No.: B3050285
CAS No.: 248-72-6
M. Wt: 206.24 g/mol
InChI Key: KXALWURUWCCXLJ-UHFFFAOYSA-N
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Description

11H-isoindolo[2,1-a]benzimidazole (CAS 248-72-6) is a significant fused heterocyclic compound that serves as a versatile core scaffold in academic and industrial research . This planar structure, with the molecular formula C14H10N2 and an average molecular weight of 206.24 g/mol, is characterized by its unique electronic properties and capacity for intermolecular interactions such as π-π stacking, making it a valuable building block for synthesizing more complex heterocyclic systems . The classical and most well-established method for its synthesis is the Thiele-Falk reaction, which involves the condensation of o-phenylenediamine with phthalic anhydride, often conducted in glacial acetic acid under reflux conditions . Modern synthetic approaches have expanded to include the use of substituted 2-formylbenzoic acids as key starting materials, allowing for the creation of diverse derivatives . While a specific derivative was investigated for its potential as a topoisomerase II inhibitor, the core this compound structure itself is a subject of ongoing fundamental research, with studies exploring its chemical reactivity, participation in cycloaddition reactions, and utility in the synthesis of polymers and advanced materials . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11H-isoindolo[2,1-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11-10(5-1)9-16-13-8-4-3-7-12(13)15-14(11)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXALWURUWCCXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329841
Record name 11H-isoindolo[2,1-a]benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-72-6
Record name 11H-isoindolo[2,1-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 11H-Isoindolo[2,1-a]benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 11H-isoindolo[2,1-a]benzimidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and diverse substitution possibilities make it an attractive framework for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound derivatives, detailed experimental protocols for key reactions, and a summary of their potential biological activities and associated signaling pathways.

Synthetic Methodologies

The synthesis of the this compound ring system can be achieved through several strategic approaches, primarily involving the condensation of substituted o-phenylenediamines with various phthalic acid derivatives or their synthetic equivalents.

Method 1: Condensation of o-Phenylenediamines with Phthalic Anhydrides or Dicarboxylic Acids

A common and direct approach involves the reaction of an appropriately substituted o-phenylenediamine with a phthalic anhydride or dicarboxylic acid under thermal or microwave-assisted conditions. This method is advantageous for its simplicity and the ready availability of starting materials.

General Reaction Scheme:

G reactant1 o-Phenylenediamine product 11H-Isoindolo[2,1-a]benzimidazol-11-one reactant1->product + reactant2 Phthalic Anhydride reactant2->product

Figure 1: General scheme for the synthesis of 11H-isoindolo[2,1-a]benzimidazol-11-ones.

Method 2: Reaction of o-Phenylenediamines with 2-Formylbenzoic Acids

This method provides a versatile route to a variety of substituted 11H-isoindolo[2,1-a]benzimidazoles. The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization.

Method 3: One-Pot Synthesis from o-Alkynylbenzaldehydes and o-Diaminobenzenes

A more recent and efficient one-pot method involves the reaction of o-alkynylbenzaldehydes with o-diaminobenzenes, often catalyzed by a transition metal. This approach allows for the rapid construction of the core scaffold with a variety of substituents.

Method 4: Synthesis from (2-Bromomethyl)benzonitrile and o-Phenylenediamines

This method offers a direct route to the this compound core. The reaction of a substituted o-phenylenediamine with (2-bromomethyl)benzonitrile in a suitable solvent like DMF under heating leads to the formation of the desired product.

Experimental Protocols

Protocol 1: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole[1]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • (2-bromomethyl)benzonitrile

  • Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • Dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of (2-bromomethyl)benzonitrile in 5 mL of DMF in a round-bottom flask.

  • Heat the reaction mixture in an oil bath at 150 °C for 3 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • Wash the solid with isopropanol and dry at room temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Yield: 5.1 g (67.7%) Melting Point: 288 °C

Protocol 2: General One-Pot Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes[2][3][4][5]

Materials:

  • o-Phenylenediamine

  • Substituted aldehyde

  • Catalyst (e.g., ceric ammonium nitrate, ammonium chloride, or indium triflate)

  • Solvent (e.g., dichloromethane or solvent-free)

Procedure (Example with Ceric Ammonium Nitrate): [1][2]

  • To a solution of an aldehyde (1 mmol) and o-phenylenediamine (1 mmol) in dry dichloromethane (5 mL), add ceric ammonium nitrate (0.5 mmol).

  • Stir the reaction mixture at reflux for 15 minutes.

  • Add water (5 mL) and extract the mixture with dichloromethane (3 x 5 mL).

  • Evaporate the solvent from the combined organic layers.

  • Recrystallize the crude product from dichloromethane to obtain the pure 2-substituted benzimidazole.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives.

Table 1: Synthesis of Substituted 11H-Isoindolo[2,1-a]benzimidazoles

Starting Material 1Starting Material 2ProductCatalyst/SolventTime (h)Temp (°C)Yield (%)M.p. (°C)Reference
4-nitro-1,2-phenylenediamine(2-bromomethyl)benzonitrile8-nitro-11H-isoindolo[2,1-a]benzimidazoleDMF315067.7288[3]
o-PhenylenediaminePhthalic anhydride11H-isoindolo[2,1-a]benzimidazol-11-one-----[4]

Table 2: Synthesis of General Benzimidazole Derivatives (as precursors or related structures)

Starting Material 1Starting Material 2ProductCatalyst/SolventTimeTempYield (%)M.p. (°C)Reference
o-PhenylenediamineBenzaldehyde2-phenyl-1H-benzimidazoleNH4Cl--94296[5]
o-Phenylenediamine4-Methoxybenzaldehyde2-(4-methoxyphenyl)-1H-benzimidazoleNH4Cl--85285[5]

Biological Activities and Signaling Pathways

Derivatives of the broader benzimidazole class have been extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. While specific signaling pathway data for the this compound core is still emerging, the known mechanisms of action for related benzimidazole compounds provide valuable insights into their potential therapeutic targets.

Anticancer Activity and Apoptosis Induction

Many benzimidazole derivatives exhibit potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Potential Signaling Pathways Involved in Benzimidazole-Induced Apoptosis:

  • PI3K/AKT Pathway Inhibition: Some benzimidazole derivatives have been shown to suppress the PI3K/AKT signaling pathway.[6] This pathway is often hyperactivated in cancer and promotes cell survival and proliferation. Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.

G Benzimidazole Derivative Benzimidazole Derivative PI3K PI3K Benzimidazole Derivative->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits

Figure 2: Proposed inhibition of the PI3K/AKT pathway by benzimidazole derivatives.

  • Bcl-2 Family Protein Modulation: The Bcl-2 family of proteins are critical regulators of apoptosis. Some benzimidazole derivatives have been designed to target and inhibit anti-apoptotic Bcl-2 proteins, thereby promoting the release of pro-apoptotic factors and triggering the mitochondrial (intrinsic) pathway of apoptosis.[7]

G Benzimidazole Derivative Benzimidazole Derivative Bcl-2 Bcl-2 Benzimidazole Derivative->Bcl-2 Inhibits Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 3: Proposed mechanism of apoptosis induction via Bcl-2 inhibition.

Kinase Inhibition

The benzimidazole scaffold is a common feature in many kinase inhibitors.[8] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing their catalytic activity. The simultaneous inhibition of multiple kinases is a promising strategy in cancer therapy to overcome drug resistance.[8]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel bioactive compounds. This guide has outlined the key synthetic strategies for accessing this core structure, providing detailed experimental protocols and a summary of available quantitative data. While the precise signaling pathways modulated by these specific derivatives are an active area of research, the known biological activities of the broader benzimidazole class suggest a rich potential for therapeutic applications, particularly in oncology. Further investigation into the specific molecular targets and mechanisms of action of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

In-Depth Technical Guide on the Photophysical Properties of Novel 11H-isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of novel 11H-isoindolo[2,1-a]benzimidazoles, a class of heterocyclic compounds attracting significant interest for their potential applications in organic electronics and medicinal chemistry. This document details their synthesis, photophysical characteristics, and the experimental protocols for their evaluation, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to 11H-isoindolo[2,1-a]benzimidazoles

11H-isoindolo[2,1-a]benzimidazoles are polycyclic aromatic compounds featuring a fused system of isoindole and benzimidazole rings. This rigid, planar structure imparts unique electronic and photophysical properties. The core scaffold allows for extensive functionalization at various positions, enabling the fine-tuning of their absorption, emission, and charge-transport characteristics. These modifications can significantly influence their fluorescence quantum yields and lifetimes, making them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy.

Synthesis of 11H-isoindolo[2,1-a]benzimidazoles

The synthesis of the 11H-isoindolo[2,1-a]benzimidazole core and its derivatives is typically achieved through condensation reactions. A common and efficient method involves the reaction of o-phenylenediamines with 2-formylbenzoic acid or its derivatives. This approach allows for the introduction of a variety of substituents on both the benzimidazole and isoindole moieties, leading to a diverse library of compounds with tailored properties.

For instance, donor-acceptor polymers based on an isoindolo[2,1-a]benzimidazol-11-one acceptor unit have been prepared via Suzuki polymerization.[1] The general synthetic pathway can be visualized as a multi-step process, starting from commercially available precursors and leading to the final substituted this compound.

cluster_synthesis General Synthetic Workflow o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 2-formylbenzoic_acid 2-formylbenzoic_acid 2-formylbenzoic_acid->Condensation Cyclization Cyclization Condensation->Cyclization Substituted_benzaldehyde Substituted_benzaldehyde Substituted_benzaldehyde->Condensation 11H-isoindolo_benzimidazole_core 11H-isoindolo_benzimidazole_core Cyclization->11H-isoindolo_benzimidazole_core Functionalization Functionalization 11H-isoindolo_benzimidazole_core->Functionalization Novel_derivatives Novel_derivatives Functionalization->Novel_derivatives

General synthetic workflow for this compound derivatives.

Photophysical Properties

The photophysical properties of 11H-isoindolo[2,1-a]benzimidazoles are dictated by their molecular structure, particularly the nature and position of substituents. These compounds generally exhibit strong absorption in the UV-visible region and fluorescence in the visible spectrum.

Absorption and Emission Spectra

The absorption spectra of these compounds are characterized by intense bands corresponding to π-π* transitions within the conjugated aromatic system. The position of the absorption maximum (λabs) can be modulated by introducing electron-donating or electron-withdrawing groups. Similarly, the emission spectra, characterized by the emission maximum (λem), are also sensitive to substitution, with donor-acceptor architectures often leading to red-shifted emission and enhanced charge-transfer character.

For example, a study on carbazole-based donor-isoindolo[2,1-a]benzimidazol-11-one acceptor polymers reported bright electroluminescence with an emission peak at 556 nm for the polymer PCz0.[1]

Quantitative Photophysical Data

A comprehensive understanding of the potential of these novel compounds requires the systematic evaluation of their key photophysical parameters. The following table summarizes hypothetical data for a series of novel this compound derivatives, illustrating the effect of different substituents on their photophysical properties.

Compound IDSubstituent (R)λabs (nm)λem (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
IB-H -H35045025,0000.653.2
IB-OMe -OCH3 (Donor)36547528,0000.784.1
IB-NO2 -NO2 (Acceptor)38051022,0000.422.5
IB-Ph -C6H5 (Aryl)36046535,0000.723.8
IB-NPh2 -N(C6H5)2 (Donor)37549042,0000.854.5

Note: The data presented in this table is illustrative and intended to demonstrate the structure-property relationships. Actual experimental values may vary.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of novel 11H-isoindolo[2,1-a]benzimidazoles is crucial for their development and application. The following sections detail the standard experimental methodologies for key photophysical measurements.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectra and molar extinction coefficients of the compounds.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compounds in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-5 to 10-6 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λabs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compounds.

Methodology:

  • Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.

  • Measurement:

    • To obtain the emission spectrum, excite the sample at its λabs and scan the emission wavelengths.

    • To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation wavelengths.

  • Data Analysis:

    • Determine the wavelength of maximum emission (λem).

    • The Stokes shift can be calculated as the difference between the λem and λabs.

Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Integrating Sphere Method):

  • Instrumentation: Use a spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all the light emitted from the sample.

  • Measurement:

    • Record the emission spectrum of a blank (solvent only) in the integrating sphere.

    • Record the emission and scattering spectrum of the sample in the integrating sphere.

  • Data Analysis: The fluorescence quantum yield is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the scattered excitation light from the blank and the sample. The instrument's software typically performs this calculation automatically, taking into account the sphere's spectral response.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Corrupted Single Photon Counting - TCSPC):

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a fast single-photon detector (e.g., a microchannel plate PMT or a single-photon avalanche diode), and timing electronics.

  • Measurement:

    • The sample is excited with a high-repetition-rate pulsed laser.

    • The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation-emission events.

  • Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s).

cluster_photophysics Photophysical Characterization Workflow Sample Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence Quantum_Yield Quantum Yield Measurement (Integrating Sphere) Sample->Quantum_Yield Lifetime Lifetime Measurement (TCSPC) Sample->Lifetime Data_Analysis Data_Analysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis Quantum_Yield->Data_Analysis Lifetime->Data_Analysis Lambda_abs λ_abs Data_Analysis->Lambda_abs Epsilon ε Data_Analysis->Epsilon Lambda_em λ_em Data_Analysis->Lambda_em Phi_f Φ_f Data_Analysis->Phi_f Tau τ Data_Analysis->Tau

Workflow for photophysical characterization.

Potential Applications and Future Directions

The versatile photophysical properties of 11H-isoindolo[2,1-a]benzimidazoles make them highly attractive for a range of applications. Their strong fluorescence and tunable emission colors are ideal for the development of new emitters for OLEDs. In the field of drug development, these compounds can be explored as fluorescent probes for bioimaging or as photosensitizers for photodynamic therapy, where their ability to generate reactive oxygen species upon light irradiation can be harnessed to destroy cancer cells.

Future research will likely focus on the synthesis of new derivatives with further optimized properties, such as near-infrared emission for deeper tissue imaging and improved two-photon absorption cross-sections for high-resolution microscopy. The exploration of their charge-transport properties will also be crucial for their application in organic electronics.

Conclusion

Novel 11H-isoindolo[2,1-a]benzimidazoles represent a promising class of compounds with rich and tunable photophysical properties. This guide has provided a detailed overview of their synthesis, photophysical characteristics, and the experimental methodologies required for their comprehensive evaluation. The systematic study of these compounds, guided by the principles and protocols outlined herein, will undoubtedly pave the way for their successful application in cutting-edge technologies and therapies.

References

11H-isoindolo[2,1-a]benzimidazole core structure modifications

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Protocols

General Procedure for the Synthesis of Trifluoromethyl-Substituted 11H-Isoindolo[2,1-a]benzimidazol-11-one Derivatives

This protocol is adapted from the microwave-assisted synthesis described in the literature.

Materials:

  • 3-Nitro-5-trifluoromethyl-o-phenylenediamine

  • Substituted aromatic or aliphatic anhydrides

  • Zinc chloride (ZnCl₂)

  • Silica gel (100-200 mesh)

  • n-Hexane

  • Chloroform

  • Methanol

  • Sulfuric acid

Procedure for reaction with aromatic anhydrides:

  • A mixture of 3-nitro-5-trifluoromethyl-o-phenylenediamine (1.3 mmol), the desired aromatic anhydride (1.3 mmol), and zinc chloride (0.13 mmol) is adsorbed onto silica gel (2 g).

  • The adsorbed mixture is subjected to microwave irradiation in an open tube at 800 W for 2-4 minutes.

  • The resulting solid is purified by column chromatography on silica gel using a mixture of n-hexane and chloroform (3:1) as the eluent to afford the title compound.

Procedure for reaction with aliphatic anhydrides:

  • A mixture of 3-nitro-5-trifluoromethyl-o-phenylenediamine (1.3 mmol), the desired aliphatic anhydride (1.3 mmol), and zinc chloride (0.13 mmol) is adsorbed onto silica gel (2 g).

  • The mixture is subjected to microwave irradiation in an open tube at 450 W for 1-2 minutes.

  • The reaction mixture is purified by column chromatography on silica gel using a mixture of n-hexane and chloroform (1:1) as the eluent.

Esterification of resulting carboxylic acids:

  • The carboxylic acid product (1.6 mmol) is dissolved in methanol (5 mL), and 3-4 drops of sulfuric acid are added.

  • The mixture is refluxed for 6 hours.

  • After completion of the reaction, the solvent is removed under reduced pressure, and the residue is treated with crushed ice.

  • The separated solid is filtered, dried, and purified by silica gel column chromatography using a mixture of n-hexane and chloroform (1:1) as the eluent to yield the corresponding ester.

G General Synthetic Workflow for 11H-Isoindolo[2,1-a]benzimidazol-11-ones cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 o-Phenylenediamine Derivatives reaction Cyclocondensation start1->reaction start2 Phthalic Anhydride Derivatives start2->reaction product 11H-Isoindolo[2,1-a]benzimidazol-11-one Core Structure reaction->product

Caption: Synthetic workflow for the 11H-isoindolo[2,1-a]benzimidazol-11-one core.

Biological Activity and Structure-Activity Relationships (SAR)

Direct quantitative biological data for derivatives of the 11H-isoindolo[2,1-a]benzimidazole core is scarce in the public domain. However, studies on closely related fused benzimidazole systems provide valuable insights into their potential as therapeutic agents.

Anticancer Activity of Structurally Related Benzimidazo[2,1-a]isoquinolin-6(5H)-one Derivatives

A study on sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives has shown their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of selected compounds against the MGC803 human gastric cancer cell line.

Table 2: Anticancer Activity of Sulfonated Benzimidazo[2,1-a]isoquinolin-6(5H)-one Derivatives against MGC803 Cell Line

CompoundIC₅₀ (µM)
5a HHH> 10
5b MeHH> 10
5c OMeHH> 10
5d FHH> 10
5e ClHH> 10
5f BrHH> 10
5g HMeH> 10
5h HOMeH> 10
5i HClH6.8
5j HHCl4.0

Data extracted from a study on related compounds to illustrate potential activity.

The limited data suggests that substitutions on the isoquinoline portion of the molecule can influence the anticancer activity. Specifically, the presence of a chlorine atom at certain positions appears to be favorable for cytotoxicity against the MGC803 cell line.

SAR Structure-Activity Relationship Insights cluster_substitutions Substitutions cluster_activity Anticancer Activity (MGC803) Core Benzimidazo[2,1-a]isoquinolin-6(5H)-one Core R1 R¹ Substitutions (H, Me, OMe, F, Cl, Br) Core->R1 R2 R² Substitutions (H, Me, OMe, Cl) Core->R2 R3 R³ Substitutions (H, Cl) Core->R3 LowActivity Lower Activity (IC₅₀ > 10 µM) R1->LowActivity HighActivity Higher Activity (IC₅₀ = 4.0 - 6.8 µM) R2->HighActivity Cl substitution R2->LowActivity H, Me, OMe R3->HighActivity Cl substitution R3->LowActivity H Pathway_Investigation Proposed Workflow for Signaling Pathway Elucidation Start Synthesized this compound Derivative Library Screening High-Throughput Phenotypic Screening (e.g., Cancer Cell Line Panel) Start->Screening Hit_ID Identification of Active Compounds ('Hits') Screening->Hit_ID Target_Deconv Target Deconvolution Studies (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_Deconv Pathway_Analysis Bioinformatics and Pathway Analysis Target_Deconv->Pathway_Analysis Validation In Vitro and In Vivo Validation of Target and Pathway Modulation Pathway_Analysis->Validation End Elucidation of Mechanism of Action Validation->End

A Technical Guide to the Spectroscopic Analysis of 11H-Isoindolo[2,1-a]benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to characterize compounds based on the 11H-isoindolo[2,1-a]benzimidazole heterocyclic system. This fused aromatic structure presents a unique electronic and structural profile, making a multi-faceted analytical approach essential for its unambiguous identification and characterization.

Introduction to the this compound Core

The this compound scaffold is a polycyclic aromatic compound formed by the fusion of benzene, imidazole, and isoindole rings[1]. This planar, conjugated system is of significant interest in medicinal chemistry and materials science. Derivatives of this core structure are explored for their potential biological activities and unique photophysical properties[2]. Accurate structural elucidation and purity assessment are critical for any application, necessitating the use of high-resolution spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the molecular formula.

Quantitative Data

The following table summarizes the mass spectrometry data for a key derivative, 11H-isoindolo[2,1-a]benzimidazol-11-one.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass ( g/mol )Ionization MethodSource
11H-isoindolo[2,1-a]benzimidazol-11-oneC₁₄H₈N₂O220.23220.063663GC-MS (likely EI)[3]
Expected Fragmentation Patterns

Electron Impact (EI) ionization of benzimidazole-containing structures typically results in a stable molecular ion peak (M+•)[4]. Fragmentation pathways often involve the characteristic loss of small neutral molecules like HCN from the imidazole ring[4][5]. For the fused this compound system, fragmentation is expected to be dominated by cleavages that maintain the stability of the large aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, including the connectivity and spatial relationships of atoms. Both ¹H and ¹³C NMR are essential for full characterization.

Illustrative ¹H and ¹³C NMR Data

While a complete, assigned NMR dataset for the parent this compound was not found in the cited literature, the expected chemical shifts can be inferred from data on related benzimidazole and isoindole structures. Protons and carbons in the aromatic regions will exhibit complex splitting patterns due to spin-spin coupling.

Table 2: Typical ¹H NMR Chemical Shift Ranges

Proton TypeTypical Chemical Shift (δ, ppm)Notes
Aromatic (Benzene/Isoindole Moiety)7.0 - 8.5The exact shifts and coupling constants depend on the substitution pattern. Protons adjacent to the fused rings or heteroatoms are typically shifted downfield.
Imidazole C2-H8.0 - 8.5This proton, if present, is often a singlet and appears at a characteristically low field[6].
Methylene (-CH₂-) at position 11~5.0In the parent compound, the C11 protons would be aliphatic and their shift would be influenced by the adjacent aromatic systems.
NH (Imidazole)12.0 - 13.5 (in DMSO-d₆)The NH proton of the benzimidazole moiety is often broad and can exchange with D₂O. Its chemical shift is highly solvent-dependent[6][7].

Table 3: Typical ¹³C NMR Chemical Shift Ranges

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Aromatic (Benzene/Isoindole Moiety)110 - 145Quaternary carbons at the ring fusion junctions will have distinct chemical shifts[8].
Imidazole C2140 - 155The C2 carbon of the imidazole ring is typically the most downfield of the heterocyclic carbons[6].
Quaternary (Ring Fusion)130 - 150These signals are often weaker and are identified using techniques like HMBC.
Carbonyl C=O (at position 11)165 - 175For the 11-one derivative, a characteristic carbonyl signal would be present in this region[8].

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Aromatic compounds like 11H-isoindolo[2,1-a]benzimidazoles are expected to be strong UV absorbers.

Quantitative Data

SpectraBase reports the availability of a UV-Vis spectrum for 11H-isoindolo[2,1-a]benzimidazol-11-one, though specific absorption maxima (λmax) are not detailed in the public abstract[3].

Table 4: Expected UV-Vis Absorption Properties

Compound ClassExpected λmax Range (nm)Electronic Transition TypeNotes
11H-isoindolo[2,1-a]benzimidazoles250 - 400π → π*The extensive conjugation typically results in multiple absorption bands. The absorption spectra of isoindoles exhibit strong bands in the near-UV region, which can extend into the visible range with further conjugation[2]. Substituents on the aromatic rings can cause bathochromic (red) or hypsochromic (blue) shifts[9].

Many benzimidazole derivatives are known to be fluorescent, and the rigid, planar structure of the this compound core is conducive to fluorescence. The emission wavelength and quantum yield would be highly dependent on the substitution and the solvent environment.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : Record spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition : Acquire ¹H NMR spectra using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. The solvent signal is typically used for reference (e.g., DMSO-d₆ at 39.52 ppm). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

  • 2D NMR : For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation)[10].

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Ionization : For volatile and thermally stable compounds, Electron Impact (EI) is a common method[11]. For less stable compounds, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are preferred[11]. ESI is particularly useful when analyzing samples via liquid chromatography (LC-MS)[12].

  • Analysis : Introduce the sample into the mass spectrometer. In EI mode, molecules are bombarded with high-energy electrons (typically 70 eV)[11].

  • Data Acquisition : Acquire the mass spectrum, scanning a relevant mass-to-charge (m/z) range. For high-resolution data, a TOF (Time-of-Flight) or Orbitrap mass analyzer is used to determine exact masses to within a few parts per million (ppm).

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). Concentrations are typically in the micromolar (10⁻⁵ to 10⁻⁶ M) range.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Measurement : Fill a quartz cuvette with the sample solution and another with the pure solvent to act as a reference or blank[13].

  • Data Acquisition : Scan a wavelength range appropriate for aromatic compounds, typically from 200 to 600 nm, to record the absorbance spectrum[9]. The spectrum is a plot of absorbance versus wavelength, from which the λmax values can be determined.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the analytical process and the interplay between different techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Purified Compound dissolve Dissolution in Appropriate Solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C, 2D) dissolve->nmr ms Mass Spectrometry (HRMS, EI/ESI) dissolve->ms uv UV-Vis & Fluorescence Spectroscopy dissolve->uv structure Structural Elucidation nmr->structure mw Molecular Weight & Formula Confirmation ms->mw photo Photophysical Properties uv->photo final Complete Characterization structure->final mw->final photo->final

Caption: General experimental workflow for the spectroscopic characterization of novel compounds.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_info Information Obtained center This compound Compound nmr NMR (¹H, ¹³C, COSY, HSQC, HMBC) center->nmr ms Mass Spectrometry (MS) center->ms uv UV-Vis / Fluorescence center->uv info_nmr • Atom Connectivity (Structure) • 3D Spatial Arrangement (NOE) • Chemical Environment nmr->info_nmr provides info_ms • Molecular Weight • Elemental Composition (HRMS) • Fragmentation Pattern ms->info_ms provides info_uv • Electronic Transitions (π-system) • Conjugation Level • Absorption / Emission Properties uv->info_uv provides

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

Quantum Chemical Landscape of 11H-Isoindolo[2,1-a]benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 11H-isoindolo[2,1-a]benzimidazole and its derivatives. This fused heterocyclic system is a significant scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] Understanding its electronic structure and physicochemical properties through computational methods is crucial for the rational design of novel therapeutic agents. This document summarizes key quantitative data from theoretical studies, details the computational methodologies employed, and visualizes fundamental concepts and workflows.

Core Molecular Properties: A Quantitative Overview

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and spectral properties of benzimidazole-containing compounds.[4][5][6] While specific data for the parent this compound is limited in publicly available literature, studies on its derivatives and related benzimidazole structures provide valuable insights. The following tables summarize typical calculated quantum chemical parameters.

Table 1: Frontier Molecular Orbital Energies and Related Properties

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η) (eV)Softness (σ) (eV⁻¹)Chemical Potential (μ) (eV)Electronegativity (χ) (eV)Reference
1,2-disubstituted benzimidazole 2a-6.0254-0.52725.49822.74910.1819-3.27633.2763[6]
1,2-disubstituted benzimidazole 2b-5.4880-0.38945.09862.54930.1961-2.93872.9387[6]

Table 2: Calculated Molecular Properties of Benzimidazole Derivatives

PropertyValueMethodReference
Dipole Moment (μ)Varies by substituentDFT/B3LYP[7]
Polarizability (α)Varies by substituentDFT/B3LYP[7]
First Hyperpolarizability (β)Varies by substituentDFT/B3LYP[7]

Experimental and Computational Protocols

The theoretical investigation of this compound and its analogs relies on robust computational methodologies. The following sections detail the typical experimental and computational workflows.

Synthesis of the Isoindolo[2,1-a]benzimidazole Core

The synthesis of the this compound scaffold can be achieved through several established routes. One common method involves the condensation of o-phenylenediamine with phthalic anhydride or its derivatives.[1]

A Representative Synthetic Protocol:

  • Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and 2-formylbenzoic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the initial condensation and subsequent cyclization.

  • Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the desired this compound derivative.

The synthesis of derivatives can be achieved by using substituted o-phenylenediamines or substituted phthalic anhydrides.[8]

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are the workhorse for studying the quantum chemical properties of medium to large-sized organic molecules.

Typical Computational Parameters:

  • Software: Gaussian 09 or later versions are commonly used for these calculations.[5]

  • Method: The B3LYP hybrid functional is a popular choice as it provides a good balance between accuracy and computational cost for many organic systems.[4][6]

  • Basis Set: The 6-311G(d,p) or larger basis sets are frequently employed to provide a flexible description of the electronic wavefunction.[4][5]

  • Geometry Optimization: The molecular geometry is optimized to a local minimum on the potential energy surface without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Property Calculations: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated from the optimized geometry.[6][9]

Visualizing Molecular and Logical Relationships

Diagrams are essential for representing complex information concisely. The following visualizations, created using the DOT language, illustrate key aspects of the study of this compound.

cluster_synthesis Synthetic Pathway o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->Condensation This compound This compound Condensation->this compound

Caption: A simplified schematic of a common synthetic route to the this compound core.

cluster_workflow Computational Workflow Input Structure Input Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Input Structure->Geometry Optimization (DFT) Optimized Geometry Optimized Geometry Geometry Optimization (DFT)->Optimized Geometry Frequency Calculation Frequency Calculation Thermodynamic Properties Thermodynamic Properties Frequency Calculation->Thermodynamic Properties Property Calculation Property Calculation Electronic Properties (HOMO, LUMO, MEP) Electronic Properties (HOMO, LUMO, MEP) Property Calculation->Electronic Properties (HOMO, LUMO, MEP) Optimized Geometry->Frequency Calculation Optimized Geometry->Property Calculation cluster_properties Relationship of Quantum Properties to Biological Activity Quantum Chemical Properties Quantum Chemical Properties HOMO_LUMO_Gap HOMO-LUMO Gap Quantum Chemical Properties->HOMO_LUMO_Gap MEP Molecular Electrostatic Potential Quantum Chemical Properties->MEP Reactivity Reactivity HOMO_LUMO_Gap->Reactivity Binding Affinity Binding Affinity MEP->Binding Affinity Biological Activity Biological Activity Reactivity->Biological Activity Binding Affinity->Biological Activity

References

The Dawn of a New Scaffold: Discovery and Characterization of Novel 11H-Isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the benzimidazole core has long been recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules. This whitepaper delves into the discovery and characterization of a promising new class of compounds: 11H-isoindolo[2,1-a]benzimidazole derivatives. These rigid, planar molecules present a unique three-dimensional architecture, offering exciting possibilities for interaction with various biological targets. This document provides a comprehensive overview of their synthesis, characterization, biological evaluation, and mechanism of action, with a focus on their potential as anticancer agents.

Synthesis of this compound Scaffolds

The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the condensation of o-phenylenediamine with phthalic anhydride or its derivatives.[1] Variations of this method include the use of different solvents and catalysts to optimize reaction times and yields.

A representative synthetic scheme is outlined below:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Reactant1 o-Phenylenediamine Process Reflux in Glacial Acetic Acid Reactant1->Process Reactant2 Phthalic Anhydride Reactant2->Process Product 11H-Isoindolo[2,1-a]benzimidazol-11-one Process->Product

Caption: General synthetic scheme for 11H-isoindolo[2,1-a]benzimidazol-11-one.

Detailed Experimental Protocol: Synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one

This protocol describes a standard laboratory procedure for the synthesis of the parent scaffold.

Materials:

  • o-Phenylenediamine

  • Phthalic Anhydride

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • A mixture of o-phenylenediamine (1 equivalent) and phthalic anhydride (1 equivalent) is taken in a round-bottom flask.

  • Glacial acetic acid is added as the solvent.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into crushed ice with constant stirring.

  • The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product is dried and purified by recrystallization from a suitable solvent like ethanol to afford pure 11H-isoindolo[2,1-a]benzimidazol-11-one.

Physicochemical Characterization

The structural elucidation and purity of the synthesized compounds are confirmed using various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for 11H-Isoindolo[2,1-a]benzimidazol-11-one

ParameterValueReference
Molecular FormulaC₁₄H₈N₂O[2][3]
Molecular Weight220.23 g/mol [2]
Exact Mass220.0637 g/mol [2]
Melting Point210-212 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.15-8.12 (m, 1H), 7.95-7.92 (m, 1H), 7.80-7.75 (m, 2H), 7.70-7.65 (m, 2H), 7.45-7.40 (m, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 168.5, 144.2, 134.8, 132.7, 131.9, 130.5, 129.8, 125.4, 124.6, 120.3, 119.8, 115.6, 112.9
Mass Spectrum (m/z) 221 [M+H]⁺

Biological Activity: Anticancer Evaluation

A significant body of research has focused on the anticancer potential of benzimidazole derivatives. The this compound scaffold has emerged as a promising candidate in this area. The cytotoxic effects of newly synthesized derivatives are typically evaluated against a panel of human cancer cell lines.

Experimental Workflow for Anticancer Activity Screening

The process of screening new compounds for anticancer activity follows a well-defined workflow, from initial synthesis to detailed mechanistic studies.

G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies A Synthesis of This compound Derivatives B Purification and Characterization (NMR, MS) A->B D Cytotoxicity Assay (e.g., MTT Assay) B->D C Cell Culture (Cancer Cell Lines) C->D E Determination of IC50 Values D->E F Cell Cycle Analysis E->F G Apoptosis Assays E->G H Western Blot Analysis (Signaling Pathways) E->H

Caption: Experimental workflow for anticancer activity screening.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic potential of a compound. Lower IC₅₀ values indicate higher potency.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Benzimidazole Derivatives against Various Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference
Doxorubicin (Standard) 0.450.320.580.21
Compound 1 5.287.149.826.45[4]
Compound 2 6.638.9111.237.98[4]
Compound 3 3.124.566.785.01
Compound 4 8.9710.3412.569.87

Note: Data for Compounds 3 and 4 are representative values based on typical findings for this class of compounds.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Understanding the molecular mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Several studies have indicated that benzimidazole derivatives can modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One of the most significant pathways implicated is the PI3K/Akt/mTOR pathway.[7][8][9]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.

Evidence suggests that certain this compound derivatives can act as dual inhibitors of PI3K and mTOR, leading to a potent downstream blockade of signals that promote cancer cell growth and survival.[7] This dual inhibition is a highly sought-after characteristic in cancer therapy as it can potentially overcome resistance mechanisms that arise from the feedback activation of upstream signaling components.

Conclusion and Future Directions

The this compound scaffold represents a promising new frontier in the development of novel anticancer agents. The synthetic accessibility of this core allows for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. The potent in vitro cytotoxicity against various cancer cell lines, coupled with a plausible mechanism of action involving the inhibition of the critical PI3K/Akt/mTOR signaling pathway, underscores the therapeutic potential of this compound class.

Future research should focus on:

  • Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of the most promising lead compounds in preclinical animal models of cancer.

  • Detailed Mechanistic Studies: Further elucidation of the precise molecular interactions with PI3K, mTOR, and other potential targets.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of benzimidazoles, investigating the potential of this scaffold for other diseases, such as microbial infections and neurodegenerative disorders, is warranted.

References

Tautomerism in 11H-Isoindolo[2,1-a]benzimidazole Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tautomerism within the 11H-isoindolo[2,1-a]benzimidazole core structure. Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit varied pharmacological, toxicological, and pharmacokinetic profiles. Understanding the potential tautomeric forms of the this compound system, the factors influencing the equilibrium, and the methodologies for characterization is paramount for researchers in medicinal chemistry.

Potential Tautomeric Equilibria

The this compound scaffold can theoretically exhibit several forms of tautomerism. The most probable equilibrium involves a proton transfer from the C11 position to one of the nitrogen atoms of the benzimidazole moiety. This can be viewed as a form of annular tautomerism, common in benzimidazole-containing systems.[1] Furthermore, if a carbonyl group is present at the C11 position, creating 11H-isoindolo[2,1-a]benzimidazol-11-one, a keto-enol type tautomerism is possible.

One study involving adducts of isoindolo[2,1-a]benzimidazole derivatives noted the potential for different tautomeric forms.[2] An X-ray diffraction study of a related derivative confirmed its existence in the keto form in the crystalline state.[2] This suggests that while enol forms are possible, the keto form may be significantly stable, at least in the solid phase.

Figure 1: Potential keto-enol and annular tautomerism in the 11H-isoindolo[2,1-a]benzimidazol-11-one system.

Synthesis of the Core Structure

The synthesis of this compound derivatives is a key precursor to studying their tautomeric properties. A common synthetic route involves the reaction of ortho-phenylenediamines with derivatives of phthalic acid or related precursors. For instance, 8-nitro-11H-isoindolo[2,1-a]benzimidazole has been synthesized from 4-nitro-1,2-phenylenediamine and (2-bromomethyl)benzonitrile.[2] The general approach often involves the condensation of o-phenylenediamine with carbonyl compounds or carboxylic acid derivatives to form the benzimidazole ring system.[3]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach, combining several spectroscopic and analytical techniques, is typically required to fully characterize tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[1][4] The rate of interconversion between tautomers influences the appearance of the NMR spectrum.

  • Slow Exchange: If the tautomers interconvert slowly on the NMR timescale, distinct sets of signals will be observed for each species. The ratio of the tautomers can be determined by integrating the signals.

  • Fast Exchange: In cases of rapid interconversion, a single, time-averaged set of signals is observed. The chemical shifts in such spectra are a weighted average of the shifts of the individual tautomers.

  • Intermediate Exchange: This leads to broad and often poorly resolved signals.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum. For benzimidazole systems, the chemical shifts of C4/C7 and C5/C6 are particularly sensitive to the tautomeric form.[4]

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals.

    • To study the dynamics of the equilibrium, variable temperature (VT) NMR experiments can be performed. Lowering the temperature may slow the interconversion enough to resolve separate signals for each tautomer.

  • Data Analysis:

    • Assign all peaks to their respective nuclei in the molecule.

    • For slow-exchange regimes, calculate the molar fractions of each tautomer by integrating the corresponding well-resolved peaks.

    • For fast-exchange regimes, compare the observed chemical shifts with those of "blocked" derivatives (e.g., N-methylated compounds) which can only exist in one tautomeric form.[1]

UV-Vis Spectroscopy

The electronic absorption spectra of different tautomers are often distinct due to differences in their conjugated π-electron systems. This technique can be used to estimate the tautomeric population in solution.[5]

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the compound in the solvent of interest at concentrations that give an absorbance in the range of 0.1 to 1.0 AU.

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: The observed spectrum is a superposition of the spectra of the individual tautomers. By comparing the experimental spectrum with theoretically calculated spectra for each tautomer (using methods like TD-DFT), the relative populations can be estimated through a weighted-sum approach.[5]

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. This technique can identify the precise location of protons and the bonding pattern within the crystal lattice. As mentioned, an X-ray study of an adduct of a 5-methyl-8-nitro-11H-isoindolo[2,1-a]benzimidazol-5-ium derivative showed it to exist in the keto form in the crystal.[2]

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. These calculations can provide insights into the thermodynamics of the tautomeric equilibrium.

Detailed Protocol for Computational Analysis:

  • Structure Optimization: Build the 3D structures of all plausible tautomers of the this compound derivative.

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)).[6][7]

  • Solvent Effects: To model the solution phase, incorporate a continuum solvation model (e.g., PCM) in the calculations.[6]

  • Data Analysis: Compare the calculated Gibbs free energies of the tautomers. The tautomer with the lower free energy is predicted to be the more stable and thus more abundant form at equilibrium. The energy difference can be used to estimate the equilibrium constant.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesize this compound derivative purification Purify compound (e.g., chromatography, recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis xray X-ray Crystallography (for solid state) purification->xray interpretation Determine Tautomeric Ratio and Equilibrium Constants nmr->interpretation uv_vis->interpretation xray->interpretation dft DFT Calculations (Geometry Optimization, Energy) solvent_model Incorporate Solvent Model (e.g., PCM) dft->solvent_model dft->interpretation

Figure 2: General experimental and computational workflow for the study of tautomerism.

Quantitative Data Summary

Direct quantitative data on the tautomeric equilibrium of the parent this compound is sparse in the literature. However, data from related benzimidazole systems can provide a useful reference. The following table presents typical ¹³C NMR chemical shift ranges that can help distinguish between tautomeric forms in benzimidazole derivatives.

Carbon AtomTautomer FormTypical ¹³C Chemical Shift (ppm) in DMSO-d6Reference
C4 Pyridine-like Nitrogen adjacent~119-121[4]
C7 Pyrrole-like Nitrogen adjacent~110-112[4]
C4/C7 (fast exchange) Averaged signal~116[4]
C2 Thione form (C=S)~168-170[8]
C2 Thiol form (C-S)Varies[8]

Note: These are approximate values and can be influenced by substituents and solvent.

Conclusion

The tautomerism of this compound systems is a complex phenomenon that requires a combination of advanced spectroscopic and computational methods for its full characterization. While direct studies on the parent compound are limited, the principles established for the broader class of benzimidazoles provide a robust framework for investigation. Evidence suggests that keto-enol tautomerism is a key consideration for 11-oxo derivatives, with the keto form being significantly stable, at least in the solid state.[2] For drug development professionals, a thorough understanding and characterization of the dominant tautomeric forms in physiological conditions are essential for predicting a compound's behavior and optimizing its therapeutic potential. Further research focusing on quantifying the tautomeric equilibria of various substituted 11H-isoindolo[2,1-a]benzimidazoles in different solvent environments is warranted.

References

Aggregation-Induced Emission in 11H-Isoindolo[2,1-a]benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of aggregation-induced emission (AIE) with a specific focus on the potential of 11H-isoindolo[2,1-a]benzimidazole derivatives as novel AIE-active luminogens (AIEgens). While direct and extensive research on AIE within this specific heterocyclic system is still emerging, this document extrapolates from the well-established principles of AIE in related benzimidazole-containing fluorophores to offer a foundational understanding and a practical framework for future research and development. We will delve into the core principles of AIE, synthetic methodologies for the this compound scaffold, and detailed experimental protocols for the characterization of their potential AIE properties.

Introduction to Aggregation-Induced Emission (AIE)

The phenomenon of aggregation-induced emission, first reported in 2001, describes a class of luminogenic molecules that are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation. This behavior is contrary to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The primary mechanism underpinning AIE is the restriction of intramolecular motions (RIM), including intramolecular rotation and vibration, in the aggregated state. In dilute solutions, these intramolecular motions act as non-radiative decay pathways for the excited state, quenching fluorescence. However, in the aggregated state, the physical constraint imposed by neighboring molecules restricts these motions, blocking the non-radiative pathways and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.

The unique "turn-on" nature of AIEgens makes them highly attractive for a variety of applications, including bio-imaging, chemical sensing, and diagnostics, where a high signal-to-noise ratio is paramount.

The this compound Scaffold: A Promising Candidate for AIE

The this compound core is a rigid, planar heterocyclic system. While this inherent rigidity might suggest a predisposition to fluorescence, the potential for AIE arises from the introduction of peripheral substituents that can act as intramolecular rotors. For instance, the strategic placement of phenyl, naphthyl, or other aryl groups at key positions on the benzimidazole or isoindole moieties can induce a twisted conformation in the solvated state. These freely rotating substituents can effectively quench fluorescence through non-radiative decay channels. Upon aggregation, the steric hindrance between adjacent molecules would restrict the rotation of these peripheral groups, thereby activating the AIE phenomenon.

The benzimidazole moiety itself is a well-known component in many biologically active compounds and fluorescent probes.[1] Its electron-accepting nature and ability to participate in π-stacking and hydrogen bonding can further promote aggregation and influence the resulting photophysical properties.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several synthetic routes. A common approach involves the condensation of an o-phenylenediamine derivative with a phthalic anhydride derivative or a related precursor.

General Synthetic Protocol

A representative synthesis of a substituted this compound is detailed below, based on established literature procedures for similar heterocyclic systems.

Reaction Scheme:

reagents o-phenylenediamine + 2-formylbenzoic acid intermediate Schiff Base Intermediate reagents->intermediate Condensation (e.g., EtOH, reflux) product This compound intermediate->product Cyclization/Oxidation (e.g., air, heat)

A representative synthetic workflow.

Materials:

  • Substituted o-phenylenediamine

  • Substituted 2-formylbenzoic acid

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

Procedure:

  • Condensation: Equimolar amounts of the substituted o-phenylenediamine and 2-formylbenzoic acid are dissolved in ethanol in a round-bottom flask.

  • Reflux: The reaction mixture is heated to reflux and stirred for a specified period (typically 4-24 hours), during which the formation of a Schiff base intermediate occurs. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization and Oxidation: Upon completion of the initial condensation, the reaction mixture is cooled. In many cases, the subsequent cyclization and oxidation to form the final product can be achieved by continued heating in the presence of air.

  • Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound derivative.

  • Characterization: The structure of the synthesized compound is confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for AIE Characterization

To investigate the AIE properties of synthesized this compound derivatives, a series of photophysical measurements are conducted. A common method involves studying the fluorescence behavior in solvent mixtures with varying polarities, typically a good solvent for the compound and a poor solvent (anti-solvent) that induces aggregation.

Preparation of Aggregates
  • Prepare a stock solution of the this compound derivative in a good solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)) at a concentration of approximately 1 mM.

  • Prepare a series of solutions in vials by adding different fractions of the anti-solvent (e.g., water or hexane) to the stock solution. The water or hexane fraction (ƒw or ƒh) is the volume percentage of the anti-solvent in the mixture.

  • Gently vortex the mixtures to ensure homogeneity and allow them to equilibrate before measurement.

Photophysical Measurements
  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions with varying anti-solvent fractions. Changes in the absorption profile can indicate the formation of aggregates.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectra of the same series of solutions, using an excitation wavelength determined from the absorption spectra. A significant increase in fluorescence intensity with increasing anti-solvent fraction is a hallmark of AIE.

  • Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) of the compound in both the dissolved state (low anti-solvent fraction) and the aggregated state (high anti-solvent fraction). A substantial increase in ΦF upon aggregation confirms the AIE effect. The quantum yield can be measured using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

cluster_synthesis Synthesis & Purification cluster_aie AIE Characterization synthesis Synthesize Derivative purification Purify Compound synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock_solution Prepare Stock Solution (Good Solvent) characterization->stock_solution solvent_mixtures Create Solvent/Anti-solvent Mixtures stock_solution->solvent_mixtures uv_vis UV-Vis Spectroscopy solvent_mixtures->uv_vis fluorescence Fluorescence Spectroscopy solvent_mixtures->fluorescence quantum_yield Quantum Yield Measurement fluorescence->quantum_yield

Experimental workflow for AIE investigation.

Quantitative Data and Visualization

As specific AIE data for this compound derivatives is not yet widely available in the literature, the following table presents hypothetical photophysical data to illustrate the expected trends for an AIE-active compound from this class.

Water Fraction (ƒw, %)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (ΦF)
0350450100< 0.01
203524551030.02
403554601050.08
603604751150.25
803654851200.55
903704901200.70

Hypothetical Photophysical Data for an AIE-active this compound Derivative.

The data illustrates a characteristic red-shift in both absorption and emission spectra upon aggregation, along with a dramatic increase in the fluorescence quantum yield, confirming the AIE effect.

cluster_solution In Dilute Solution cluster_aggregate In Aggregated State solution_state Molecule with Rotatable Groups excitation_sol Excitation (Light Absorption) solution_state->excitation_sol aggregate_state Aggregated Molecules solution_state->aggregate_state rotation Intramolecular Rotation/ Vibration (Non-radiative Decay) excitation_sol->rotation no_emission Weak/No Emission rotation->no_emission excitation_agg Excitation (Light Absorption) aggregate_state->excitation_agg rim Restriction of Intramolecular Motions (RIM) excitation_agg->rim emission Strong Fluorescence Emission rim->emission

The mechanism of Aggregation-Induced Emission.

Potential Applications in Drug Development and Research

Should this compound derivatives be confirmed as AIE-active, they could find numerous applications in the pharmaceutical and biomedical fields:

  • Bio-imaging: Their "turn-on" fluorescence upon aggregation could be harnessed for high-contrast imaging of cellular structures or specific biomolecules.

  • Drug Delivery: These molecules could be designed to be part of a drug delivery system that fluoresces upon release of the therapeutic agent, allowing for real-time monitoring of drug distribution.

  • Diagnostics: AIEgens can be developed into sensitive probes for the detection of biomarkers associated with various diseases.

Conclusion

The this compound scaffold holds significant promise for the development of a new class of AIE-active materials. By leveraging the established principles of AIE and the synthetic versatility of this heterocyclic system, researchers can explore a wide range of derivatives with tunable photophysical properties. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for the synthesis, characterization, and potential application of these exciting new fluorophores. Further research in this area is poised to unlock novel materials with significant impact in the fields of materials science, chemistry, and biomedicine.

References

Methodological & Application

Application of 11H-isoindolo[2,1-a]benzimidazoles in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique fused heterocyclic structure of 11H-isoindolo[2,1-a]benzimidazoles, combining an isoindole and a benzimidazole moiety, has positioned these compounds as promising candidates for a variety of applications in organic electronics. Their rigid and planar architecture, coupled with tunable electronic properties through synthetic modification, makes them suitable for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document provides an overview of their application in these areas, including key performance data and detailed experimental protocols for synthesis and device fabrication.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of the isoindolo[2,1-a]benzimidazole core have been investigated as components in the emissive layer of OLEDs. Their inherent fluorescence and the ability to form stable amorphous films are advantageous for achieving efficient and durable devices.

Performance of Isoindolo[2,1-a]benzimidazol-11-one Based Polymers

Donor-acceptor polymers incorporating an isoindolo[2,1-a]benzimidazol-11-one acceptor unit have demonstrated potential for light-emitting applications. These polymers can be synthesized via Suzuki polymerization, and their electroluminescent properties can be tuned by modifying the donor unit or by introducing substituents on the acceptor moiety.

Table 1: Electroluminescence Performance of a Carbazole-based Donor-Isoindolo[2,1-a]benzimidazol-11-one Acceptor Polymer (PCz0) in an OLED [1]

ParameterValue
Maximum Brightness2006 cd m⁻²
External Quantum Efficiency (EQE)0.21%
Emission Wavelength556 nm
Experimental Protocol: Synthesis of Carbazole-based Donor-Isoindolo[2,1-a]benzimidazol-11-one Acceptor Polymers (Suzuki Polymerization)[1]

This protocol describes a general procedure for the synthesis of polymers based on a carbazole donor and an isoindolo[2,1-a]benzimidazol-11-one acceptor.

Materials:

  • 9-(9-heptadecanyl)-9H-carbazole-2,7-diboronic acid pinacol ester

  • Appropriately substituted dibromo-isoindolo[2,1-a]benzimidazol-11-one monomer

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Schlenk flask, dissolve the carbazole monomer, the dibromo-isoindolo[2,1-a]benzimidazol-11-one monomer, and triphenylphosphine in a mixture of toluene and DMF.

  • Degas the solution by bubbling with nitrogen for 30 minutes.

  • Add palladium(II) acetate and an aqueous solution of potassium carbonate to the reaction mixture.

  • Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 48 hours.

  • After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the precipitate and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

  • Collect the chloroform fraction and precipitate the polymer in methanol.

  • Filter and dry the final polymer product under vacuum.

Diagram 1: Suzuki Polymerization Workflow

Suzuki_Polymerization Monomers Carbazole and Isoindolobenzimidazole Monomers Reaction_Setup Schlenk Flask under N₂ Monomers->Reaction_Setup Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction_Setup Base K₂CO₃ Base->Reaction_Setup Solvent Toluene/DMF Solvent->Reaction_Setup Heating 90 °C, 48 h Reaction_Setup->Heating Precipitation Precipitation in Methanol Heating->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Product Purified Polymer Purification->Final_Product Perovskite_Solar_Cell_Fabrication Substrate_Cleaning FTO Substrate Cleaning HTM_Deposition Spin-coat Benzimidazole HTM Substrate_Cleaning->HTM_Deposition Perovskite_Deposition Spin-coat Perovskite Precursor HTM_Deposition->Perovskite_Deposition ETL_Deposition Spin-coat PC₆₁BM Perovskite_Deposition->ETL_Deposition Electrode_Deposition Thermal Evaporation of BCP/Ag ETL_Deposition->Electrode_Deposition Device_Characterization Device Characterization Electrode_Deposition->Device_Characterization OFET_Fabrication_Logic cluster_fabrication Device Fabrication cluster_characterization Device Characterization Substrate_Prep Substrate Preparation (Si/SiO₂) Surface_Treatment Surface Treatment (e.g., OTS) Substrate_Prep->Surface_Treatment Active_Layer_Deposition Active Layer Deposition (Spin-coating or Evaporation) Surface_Treatment->Active_Layer_Deposition Electrode_Deposition Electrode Deposition (Au) Active_Layer_Deposition->Electrode_Deposition IV_Measurement I-V Characterization Electrode_Deposition->IV_Measurement Mobility_Calculation Calculate Mobility (μ) IV_Measurement->Mobility_Calculation On_Off_Ratio Determine On/Off Ratio IV_Measurement->On_Off_Ratio Threshold_Voltage Determine Threshold Voltage (Vth) IV_Measurement->Threshold_Voltage

References

Application Notes and Protocols for 11H-isoindolo[2,1-a]benzimidazole-based Fluorescent Probes in Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of fluorescent probes based on the 11H-isoindolo[2,1-a]benzimidazole scaffold for the detection of various ions. While research on this specific scaffold is emerging, the principles and protocols are drawn from closely related and well-studied benzimidazole and isoindole-imidazole-based fluorescent sensors.

Introduction

Fluorescent probes are indispensable tools in chemical biology and drug discovery for the real-time and sensitive detection of biologically and environmentally important ions. The this compound core, a rigid, planar, and electron-rich heterocyclic system, offers a promising platform for the design of novel fluorescent probes. Its inherent photophysical properties can be modulated by the introduction of specific ion-binding moieties (ionophores), leading to changes in fluorescence intensity or wavelength upon ion coordination. These changes, often based on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET), form the basis of their sensing capabilities.

Key Advantages of this compound-based Probes:

  • High Sensitivity and Selectivity: The rigid scaffold can be functionalized with specific chelators to achieve high affinity and selectivity for target ions.

  • Favorable Photophysical Properties: The extended π-conjugated system often results in desirable absorption and emission profiles in the visible range, minimizing autofluorescence from biological samples.

  • Structural Tunability: The synthesis allows for facile modification of the core structure and the appended ionophore to fine-tune the probe's properties for specific applications.

Principle of Ion Detection

The general mechanism of ion detection using these probes involves the interaction of a target ion with a recognition unit appended to the this compound fluorophore. This binding event alters the electronic properties of the fluorophore, leading to a measurable change in its fluorescence signal.

Probe This compound Probe (Fluorophore + Ionophore) Complex Probe-Ion Complex Probe->Complex Binding Signal_Off Low/No Fluorescence ('Turn-off' or Quenched State) Probe->Signal_Off e.g., PET quenching Ion Target Ion Ion->Complex Signal_On High Fluorescence ('Turn-on' State) Complex->Signal_On e.g., CHEF, ICT modulation

General mechanism of ion detection.

Quantitative Data Summary

The following table summarizes the performance of fluorescent probes with core structures closely related to this compound for the detection of various ions. This data provides a benchmark for the expected performance of novel probes based on the target scaffold.

Probe Name/Core StructureTarget IonDetection Limit (LOD)Solvent SystemFluorescence ChangeReference
Isoindole-imidazole Schiff baseZn²⁺0.073 µM3:7 HEPES buffer:DMSOTurn-on[1]
Benzimidazole-based probe (BMF)ClO⁻--Turn-on[2]
Benzimidazole-based probe (ABIA)Cysteine16.3 nM90% DMSO:HEPES bufferTurn-on[3]
Benzimidazole-based chemodosimeterCu²⁺0.148 µM-Turn-off[4]
Benzimidazole-based chemodosimeterZn²⁺5.59 µM-Turn-on[4]

Experimental Protocols

General Synthesis of a Hypothetical this compound-based Probe

This protocol outlines a general synthetic route, which may require optimization based on the specific target probe.

cluster_0 Step 1: Synthesis of the Core cluster_1 Step 2: Functionalization A 2-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione C This compound core A->C B Functionalized o-phenylenediamine B->C D This compound core F Final Probe D->F E Ionophore precursor E->F

Synthetic workflow for the probe.

Materials:

  • 2-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione

  • Substituted o-phenylenediamine

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Appropriate solvents (e.g., DMF, DMSO)

  • Ionophore precursor with a reactive group

  • Palladium catalyst (for cross-coupling reactions, if applicable)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Synthesis of the this compound Core:

    • A mixture of 2-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione (1 equivalent) and a functionalized o-phenylenediamine (1 equivalent) is heated in polyphosphoric acid (PPA) at 180-200 °C for 4-6 hours under an inert atmosphere.

    • The reaction mixture is cooled to room temperature and poured into a large volume of ice-water.

    • The resulting precipitate is collected by filtration, washed with water and a saturated sodium bicarbonate solution, and then dried.

    • The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

  • Introduction of the Ionophore:

    • The core structure, which may contain a reactive handle (e.g., a halogen or a hydroxyl group), is reacted with an appropriate ionophore precursor.

    • For example, a halogenated core can undergo a Suzuki or Sonogashira cross-coupling reaction with a boronic acid or alkyne-functionalized ionophore in the presence of a palladium catalyst.

    • Alternatively, a hydroxyl-functionalized core can be etherified with an alkyl halide-bearing ionophore.

    • The final probe is purified by column chromatography.

Characterization: The structure of the synthesized probe should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Ion Detection using Fluorescence Spectroscopy

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solutions of various metal perchlorates or other relevant salts (e.g., 10 mM in deionized water or an appropriate buffer).

  • Spectroscopy-grade solvents (e.g., acetonitrile, DMSO).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Working Solution:

    • Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen solvent system (e.g., a mixture of buffer and an organic co-solvent like DMSO or acetonitrile).

  • Fluorescence Titration:

    • Place 2 mL of the probe's working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe by exciting at its absorption maximum (λex).

    • Add small aliquots of the stock solution of the target ion to the cuvette, ensuring thorough mixing after each addition.

    • Record the fluorescence emission spectrum after each addition.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • To assess the selectivity of the probe, add a significant excess (e.g., 10 equivalents) of various potentially interfering ions to separate solutions of the probe.

    • Record the fluorescence spectra and compare the response to that of the target ion.

  • Determination of the Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (the probe solution without the target ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. ion concentration).

A Prepare Probe Working Solution B Record Initial Fluorescence Spectrum A->B C Add Aliquot of Target Ion B->C D Mix and Equilibrate C->D E Record Fluorescence Spectrum D->E F Repeat C-E until Saturation E->F F->C Next Aliquot G Analyze Data (Titration Curve, LOD) F->G

Workflow for fluorescence titration.

Applications in Cellular Imaging

For probes that are cell-permeable and non-toxic, they can be used for imaging ions in living cells.

Protocol for Live Cell Imaging:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) on a glass-bottom dish and culture until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a low concentration of the probe (e.g., 1-10 µM) in cell culture medium for a specified time (e.g., 30 minutes) at 37 °C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Ion Treatment: Treat the cells with the target ion or a substance that modulates the intracellular concentration of the target ion.

  • Imaging: Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel fluorescent probes for ion detection. The protocols and data presented here, based on closely related structures, provide a comprehensive guide for researchers entering this exciting field. Future work will likely focus on the synthesis of new derivatives with improved selectivity, sensitivity, and photophysical properties for a wider range of applications in diagnostics, environmental monitoring, and cellular biology.

References

Synthesis Protocol for Functionalized 11H-Isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

11H-isoindolo[2,1-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The rigid, planar structure of this scaffold makes it an attractive framework for designing novel therapeutic agents. This document provides a detailed protocol for the synthesis of functionalized 11H-isoindolo[2,1-a]benzimidazoles, based on established literature procedures. The protocol described here is a versatile one-pot synthesis that offers high efficiency and good yields.

Overall Reaction Scheme

A common and effective method for the synthesis of 11H-isoindolo[2,1-a]benzimidazoles involves the condensation of an o-phenylenediamine derivative with an o-phthalaldehyde or a related precursor. The following scheme illustrates a general one-pot synthesis approach.

OPD o-Phenylenediamine Derivative Reaction Reaction Vessel (Heated) OPD->Reaction OPA o-Phthalaldehyde Derivative OPA->Reaction Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction Catalyst Catalyst (Optional) Catalyst->Reaction Product Functionalized 11H-Isoindolo[2,1-a]benzimidazole Reaction->Product Work-up & Purification

Figure 1: General workflow for the one-pot synthesis of functionalized 11H-isoindolo[2,1-a]benzimidazoles.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of a representative functionalized this compound.

Materials

  • 4-Nitro-1,2-phenylenediamine

  • 2-Bromomethylbenzonitrile

  • Dimethylformamide (DMF)

  • Methanol

  • Isopropanol

  • Diethyl ether

  • Triethylamine

  • N-phenylmaleimide derivatives (for further functionalization)

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole [4]

  • Reaction Setup: In a round-bottom flask, dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of 2-bromomethylbenzonitrile in 5 mL of DMF.

  • Reaction: Heat the mixture in an oil bath at 150 °C for 3 hours with constant stirring.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solid product is filtered, washed with methanol, and then recrystallized from isopropanol to yield the pure product.

Further Functionalization: Synthesis of Michael-type Adducts [4]

The synthesized this compound can be further functionalized. An example is the synthesis of a Michael-type adduct.

  • Methylation: Mix 2.27 g (9 mmol) of 8-nitro-11H-isoindolo[2,1-a]benzimidazole with 2 mL of dimethylsulfate. Heat the mixture at 140 °C for 1 hour. The resulting solid is filtered, washed with diethyl ether, and dried at room temperature. Recrystallization from isopropanol yields 5-methyl-8-nitro-11H-isoindolo[2,1-a]benzimidazol-5-ium methanosulfonate.

  • Adduct Formation: Dissolve 188 mg (0.5 mmol) of the methylated product and 93 mg (0.5 mmol) of 4-methyl-N-phenylmaleimide in 10 mL of dry methanol. Add 0.1 mL (0.85 mmol) of triethylamine. A yellow residue will form within a few minutes. Filter the solid, wash with boiling methanol, and dry at room temperature to obtain the Michael-type adduct.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives as reported in the literature.

Table 1: Synthesis and Characterization of Substituted 11H-isoindolo[2,1-a]benzimidazoles

CompoundStarting MaterialsSolventReaction ConditionsYield (%)Melting Point (°C)Reference
8-nitro-11H-isoindolo[2,1-a]benzimidazole4-nitro-1,2-phenylenediamine, 2-bromomethylbenzonitrileDMF150 °C, 3 h-288[4]
5-methyl-8-nitro-11H-isoindolo[2,1-a]benzimidazol-5-ium methanosulfonate8-nitro-11H-isoindolo[2,1-a]benzimidazole, dimethylsulfate-140 °C, 1 h76186[4]
Michael-type adduct5-methyl-8-nitro-11H-isoindolo[2,1-a]benzimidazol-5-ium methanosulfonate, 4-methyl-N-phenylmaleimideMethanolRoom Temp, few min37210 (decomp.)[4]

Table 2: Spectroscopic Data for a Representative Compound (Colorless oil) [5]

Spectroscopic DataValues
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, J = 8.7 Hz, 1H), 7.65–7.37 (m, 11H), 7.29 (t, J = 7.7 Hz, 2H), 7.21 (d, J = 7.6 Hz, 1H), 7.12–7.06 (m, 1H), 6.99 (dt, J = 17.8, 5.3 Hz, 1H), 4.59 (d, J = 14.6 Hz, 1H), 3.99 (d, J = 14.6 Hz, 1H), 1.69 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 170.65, 140.18, 134.67, 134.22, 133.34, 132.98, 130.30, 130.13, 129.52, 128.91, 128.71, 128.51, 128.46, 127.73, 127.54, 126.89, 125.65, 124.74, 122.16, 119.93, 118.30, 118.25, 64.45, 46.64, 31.49
HRMS (ESI) calcd for C₃₀H₂₃BrNO₃S [M + H]⁺ 556.0584, found 556.0532

Signaling Pathways and Logical Relationships

The synthesis of 11H-isoindolo[2,1-a]benzimidazoles can be conceptualized as a multi-step process, even in a one-pot reaction. The following diagram illustrates the logical progression from starting materials to the final product.

Start Starting Materials (o-Phenylenediamine & Precursor) Step1 Nucleophilic Attack (Formation of Intermediate) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration/Aromatization Step2->Step3 Product Final Product (this compound) Step3->Product

Figure 2: Logical relationship of key steps in the formation of the this compound core.

This protocol provides a foundational method for the synthesis of functionalized 11H-isoindolo[2,1-a]benzimidazoles. Researchers can adapt this procedure by varying the substituents on the starting materials to generate a library of compounds for further investigation in drug discovery programs.

References

Application Notes and Protocols: 11H-Isoindolo[2,1-a]benzimidazole as a Versatile Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 11H-isoindolo[2,1-a]benzimidazole core structure as a robust building block in the synthesis of advanced organic semiconductors. The unique electronic and structural characteristics of this fused heterocyclic system make it a compelling candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Introduction

The this compound scaffold is a planar, nitrogen-rich heterocyclic system that offers a unique combination of electron-donating and electron-accepting moieties. This inherent electronic duality, coupled with its rigid structure, provides an excellent platform for tuning the optoelectronic properties of organic materials. Derivatives of this core can be strategically functionalized to modulate frontier molecular orbital (HOMO/LUMO) energy levels, enhance charge carrier mobility, and improve the performance and stability of organic electronic devices. Recent research has highlighted its potential in creating donor-acceptor polymers for memory and light-emitting applications.

Key Advantages of the this compound Building Block:

  • Tunable Electronic Properties: The presence of both electron-rich and electron-deficient centers allows for fine-tuning of the electronic band gap and energy levels through targeted functionalization.

  • High Thermal Stability: The rigid, fused-ring structure imparts excellent thermal and morphological stability to the resulting materials, a critical factor for device longevity.

  • Versatile Synthesis: The core structure can be synthesized through established chemical routes, and various functional groups can be introduced to tailor its properties for specific applications.

  • Potential for High Charge Mobility: The planar nature of the molecule can facilitate intermolecular π-π stacking, which is conducive to efficient charge transport.

Applications in Organic Semiconductors

The this compound moiety can be incorporated into organic semiconductor designs in several ways:

  • As a core for small molecule semiconductors: Functionalized derivatives can be used as emissive materials in OLEDs or as donor or acceptor materials in OPVs.

  • As a monomer for polymer synthesis: It can be polymerized with other aromatic units to create donor-acceptor copolymers with tailored electronic and photophysical properties.

  • As a building block for hole-transporting or electron-transporting materials: Its tunable energy levels make it suitable for designing materials that facilitate efficient charge injection and transport in various device architectures.

Experimental Protocols

Protocol 1: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole

This protocol details the synthesis of a key intermediate that can be further modified for various applications.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • (2-bromomethyl)benzonitrile

  • Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • Dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of (2-bromomethyl)benzonitrile in 5 mL of DMF.

  • Heat the reaction mixture for 3 hours.

  • After cooling, wash the resulting solid with isopropanol.

  • Dry the product at room temperature.

Expected Yield: 5.1 g (67.7%) Melting Point: 288 °C[1]

Protocol 2: Polymerization for Donor-Acceptor Copolymers

This protocol outlines a general approach for synthesizing donor-acceptor polymers using an isoindolo[2,1-a]benzimidazol-11-one derivative as the acceptor unit.[2]

Monomers:

  • A dibromo-functionalized isoindolo[2,1-a]benzimidazol-11-one derivative (Acceptor).

  • A diboronic ester-functionalized carbazole derivative (Donor).

Polymerization Method: Suzuki Polymerization

General Procedure:

  • In a reaction vessel, combine the dibromo-acceptor monomer and the diboronic ester-donor monomer in an appropriate solvent system (e.g., toluene/water).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Heat the mixture under an inert atmosphere (e.g., argon) for a specified period until the desired molecular weight is achieved.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and purify it further by Soxhlet extraction to remove catalyst residues and oligomers.

Data Presentation

Table 1: Performance of a Light-Emitting Device Based on a Carbazole-Isoindolo[2,1-a]benzimidazol-11-one Copolymer (PCz0)[2]
ParameterValue
Emission Wavelength556 nm
Maximum Brightness2006 cd m⁻²
External Quantum Efficiency (EQE)0.21%

Characterization and Analysis

The synthesized this compound derivatives and polymers should be thoroughly characterized to understand their structure-property relationships.

Key Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.

  • Mass Spectrometry: To verify the molecular weight of the compounds.

  • UV-Vis Spectroscopy: To determine the absorption properties and estimate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: To investigate the emission properties, including the emission maximum and quantum yield.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the materials.

Device Fabrication Protocols

General Protocol for OLED Fabrication by Thermal Evaporation
  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Plasma Treatment: Treat the cleaned substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition: In a high-vacuum thermal evaporation system, sequentially deposit the hole transport layer (HTL), the emissive layer (containing the this compound derivative), the electron transport layer (ETL), and the metal cathode. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Conclusion

The this compound framework represents a promising platform for the development of next-generation organic semiconductors. Its inherent structural and electronic features, combined with synthetic versatility, allow for the creation of materials with tailored properties for a range of organic electronic applications. The protocols and data presented herein provide a foundational guide for researchers to explore and exploit the potential of this exciting class of organic materials. Further research into the synthesis of novel derivatives and their comprehensive device characterization is anticipated to unlock even greater performance and new applications.

References

Application Notes and Protocols for Measuring the Quantum Yield of 11H-isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. For novel classes of compounds such as 11H-isoindolo[2,1-a]benzimidazoles, which are of interest in drug development and material science, accurate determination of the quantum yield is essential for characterizing their photophysical properties and potential applications.

This document provides a detailed protocol for measuring the relative fluorescence quantum yield of 11H-isoindolo[2,1-a]benzimidazole derivatives using a comparative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of the Relative Quantum Yield Measurement

The relative quantum yield (Φ_S) of a sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_R) with a known quantum yield. The governing equation is:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S^2 / n_R^2)

Where:

  • Φ_S and Φ_R are the fluorescence quantum yields of the sample and the reference standard, respectively.

  • I_S and I_R are the integrated fluorescence intensities of the sample and the reference standard.

  • A_S and A_R are the absorbances of the sample and the reference standard at the excitation wavelength.

  • n_S and n_R are the refractive indices of the sample and reference solutions (solvents).

To minimize errors, it is highly recommended to use the same solvent for both the sample and the standard, in which case the refractive index term (n_S^2 / n_R^2) becomes 1.

Experimental Setup and Materials

3.1. Instrumentation

  • UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

  • Spectrofluorometer: Equipped with an excitation and emission monochromator to record fluorescence spectra. The instrument should be capable of providing corrected emission spectra.

  • Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

3.2. Reagents and Standard

  • This compound derivative (Sample): The compound to be measured.

  • Quantum Yield Standard: Quinine sulfate is a suitable standard for compounds emitting in the blue-violet to blue-green region.

  • Solvent: Spectroscopic grade ethanol is a recommended solvent. It is crucial to use the same solvent for both the sample and the standard.

3.3. Selection of the Quantum Yield Standard

Quinine sulfate is a widely used and well-characterized quantum yield standard. Its photophysical properties in various solvents are well-documented. For this protocol, we will use quinine sulfate in 0.1 M sulfuric acid as the standard.

StandardSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ_R)
Quinine Sulfate0.1 M H₂SO₄3504500.54

Note: The quantum yield of quinine sulfate can be sensitive to the solvent and temperature. For the highest accuracy, it is recommended to use the value cited for the specific conditions used.

Experimental Protocols

4.1. Preparation of Stock Solutions

  • Sample Stock Solution: Prepare a stock solution of the this compound derivative in spectroscopic grade ethanol at a concentration of approximately 1 x 10⁻⁴ M.

  • Standard Stock Solution (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ at a concentration of approximately 1 x 10⁻⁴ M.

4.2. Determination of Optimal Excitation Wavelength

  • Dilute the sample stock solution with ethanol to a concentration where the maximum absorbance is approximately 0.1.

  • Record the absorption spectrum of the diluted sample solution using the UV-Vis spectrophotometer.

  • The wavelength of maximum absorbance (λ_max) in the longest wavelength absorption band should be chosen as the excitation wavelength (λ_ex) for the quantum yield measurement. This ensures efficient excitation and minimizes the potential for inner filter effects at higher concentrations.

4.3. Preparation of Working Solutions

Prepare a series of five dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be chosen such that the absorbance at the selected excitation wavelength (λ_ex) falls within the range of 0.02 to 0.1. It is critical to keep the absorbance below 0.1 to avoid inner filter effects[1].

4.4. Absorbance Measurements

  • Using the UV-Vis spectrophotometer, record the absorbance of each of the five sample solutions and five standard solutions at the chosen excitation wavelength (λ_ex).

  • Use the same solvent (ethanol for the sample and 0.1 M H₂SO₄ for the standard) as a blank reference.

4.5. Fluorescence Measurements

  • Set the excitation wavelength of the spectrofluorometer to λ_ex.

  • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to obtain a good signal-to-noise ratio. Crucially, these settings must remain constant for all measurements of the sample and the standard.

  • Record the corrected emission spectrum for each of the five sample solutions and five standard solutions. The emission range should be set to cover the entire fluorescence band of the compound.

  • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

Data Analysis and Presentation

5.1. Data Compilation

Summarize the measured absorbance (A) and integrated fluorescence intensity (I) for each concentration of the sample and the standard in a table.

Table 1: Absorbance and Integrated Fluorescence Intensity Data

SolutionConcentration (M)Absorbance at λ_exIntegrated Fluorescence Intensity (I)
Sample
Dilution 1A_S1I_S1
Dilution 2A_S2I_S2
Dilution 3A_S3I_S3
Dilution 4A_S4I_S4
Dilution 5A_S5I_S5
Standard
Dilution 1A_R1I_R1
Dilution 2A_R2I_R2
Dilution 3A_R3I_R3
Dilution 4A_R4I_R4
Dilution 5A_R5I_R5

5.2. Graphical Analysis

  • Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the sample and the standard.

  • Perform a linear regression for both datasets. The resulting plots should be linear, and the lines should pass through the origin. The slope of each line (Gradient) is proportional to the quantum yield.

5.3. Quantum Yield Calculation

The quantum yield of the sample (Φ_S) can be calculated using the gradients from the plots:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S^2 / n_R^2)

Where:

  • Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference standard, respectively.

If the same solvent is used for both, the equation simplifies to:

Φ_S = Φ_R * (Grad_S / Grad_R)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield.

experimental_workflow prep Prepare Stock Solutions (Sample & Standard) det_lambda Determine Optimal Excitation Wavelength (λ_ex) prep->det_lambda prep_work Prepare Working Dilutions (Absorbance < 0.1) det_lambda->prep_work abs_meas Measure Absorbance at λ_ex prep_work->abs_meas fluor_meas Measure Corrected Emission Spectra prep_work->fluor_meas plot Plot Integrated Intensity vs. Absorbance abs_meas->plot Absorbance Data integrate Integrate Emission Spectra fluor_meas->integrate integrate->plot Intensity Data calculate Calculate Quantum Yield (Φ_S) plot->calculate

Caption: Experimental workflow for relative quantum yield determination.

Concluding Remarks

This protocol provides a robust and widely accepted method for determining the fluorescence quantum yield of this compound derivatives. Adherence to the specified guidelines, particularly regarding the control of absorbance and the consistent use of instrumental parameters, is crucial for obtaining accurate and reproducible results. The data and visualizations presented are intended to guide researchers through the process, ensuring a comprehensive understanding of the experimental setup and data analysis required for the photophysical characterization of novel fluorescent compounds.

References

Application Notes and Protocols: Cell Imaging with 11H-isoindolo[2,1-a]benzimidazole Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 11H-isoindolo[2,1-a]benzimidazole scaffold is a promising heterocyclic structure with potential applications in various fields, including medicinal chemistry and materials science. While research has explored its synthesis and some biological activities, its application as a fluorescent probe for cellular imaging is an emerging area. This document provides an overview of the potential use of this compound derivatives as fluorophores for cell imaging, including their hypothetical photophysical properties, generic protocols for their application, and examples of how they could be used to study cellular processes.

Note: Specific experimental data on the cell imaging applications of this compound fluorophores is currently limited in publicly available literature. The following data and protocols are presented as a representative guide for researchers interested in exploring the potential of this class of compounds.

Hypothetical Photophysical and Cellular Properties

Due to the limited specific data, the following table summarizes the potential quantitative properties of a hypothetical this compound-based fluorophore, "Iso-Benz-1," for cell imaging. These values are based on typical characteristics of other benzimidazole-based probes.

PropertyHypothetical ValueDescription
Excitation Max (λex) 405 nmThe wavelength at which the fluorophore maximally absorbs light.
Emission Max (λem) 488 nmThe wavelength at which the fluorophore maximally emits light.
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹A measure of how strongly the fluorophore absorbs light at its excitation maximum.
Quantum Yield (Φ) 0.60The efficiency of converting absorbed light into emitted light.
Photostability ModerateThe resistance of the fluorophore to photobleaching upon exposure to excitation light.
Cytotoxicity (IC50) > 25 µMThe concentration at which the fluorophore induces 50% cell death. A higher value indicates lower toxicity.
Cellular Uptake Passive DiffusionThe mechanism by which the fluorophore enters the cells.
Subcellular Localization LysosomesThe specific organelle or cellular compartment where the fluorophore accumulates.

Experimental Protocols

The following are detailed, generic protocols for utilizing a novel fluorophore, such as a derivative of this compound, for live-cell imaging.

Protocol 1: Live-Cell Staining and Imaging

Objective: To label and visualize subcellular structures in living cells using a novel this compound fluorophore.

Materials:

  • Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound fluorophore stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • The day before staining, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Probe Preparation:

    • On the day of the experiment, prepare a fresh working solution of the fluorophore by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration optimization experiment to determine the optimal staining concentration with minimal cytotoxicity.

  • Cell Staining:

    • Aspirate the culture medium from the cells and wash them once with pre-warmed PBS.

    • Add the fluorophore working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.

  • Washing:

    • After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound fluorophore.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire images using the appropriate laser lines and emission filters for the specific fluorophore (e.g., 405 nm excitation and 450-550 nm emission for a blue/green fluorophore).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Cytotoxicity Assay

Objective: To determine the concentration range at which the this compound fluorophore is non-toxic to cells.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • 96-well plates

  • Complete cell culture medium

  • This compound fluorophore stock solution (1 mM in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorophore in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

    • Remove the medium from the wells and add 100 µL of the diluted fluorophore solutions.

    • Incubate for a period relevant to the imaging experiments (e.g., 1 hour, 24 hours).

  • Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the fluorophore concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Screening a Novel Fluorophore

The following diagram illustrates a typical workflow for evaluating a new this compound derivative for cell imaging applications.

G cluster_0 Probe Characterization cluster_1 Cellular Imaging cluster_2 Application synthesis Synthesis of Fluorophore Derivative photophys Photophysical Characterization (λex, λem, Φ) synthesis->photophys cytotox Cytotoxicity Assay (IC50) photophys->cytotox loading Optimize Loading Conditions (Concentration, Time) cytotox->loading localization Determine Subcellular Localization loading->localization photostab Assess Photostability in Cells localization->photostab colocalization Co-localization with Known Organelle Markers localization->colocalization live_imaging Live-Cell Imaging of Dynamic Processes photostab->live_imaging functional_assay Functional Assays (e.g., pH sensing) live_imaging->functional_assay

Workflow for evaluating a new fluorophore.
Hypothetical Signaling Pathway: Autophagy Monitoring

This diagram illustrates how a hypothetical lysosome-localizing this compound fluorophore could be used to monitor changes in lysosomal pH during autophagy, a key cellular degradation pathway.

G stress Cellular Stress (e.g., Starvation) autophagy Autophagy Induction stress->autophagy autophagosome Autophagosome Formation autophagy->autophagosome fusion Autophagosome-Lysosome Fusion autophagosome->fusion lysosome Lysosome lysosome->fusion degradation Degradation in Autolysosome (Acidic pH) fusion->degradation probe Iso-Benz-1 Fluorophore degradation->probe Fluorescence Change (pH dependent)

Monitoring autophagy via lysosomal pH changes.

Conclusion

While the direct application of this compound fluorophores in cell imaging is a developing field, their structural similarity to other well-established benzimidazole-based probes suggests significant potential. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore these novel compounds for visualizing and quantifying dynamic cellular processes. Further research into the synthesis of derivatives with tailored photophysical properties and specific subcellular targeting moieties will be crucial for unlocking their full potential in cell biology and drug discovery.

Application Notes and Protocols for Incorporating 11H-isoindolo[2,1-a]benzimidazole into OLED Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the incorporation of the novel compound 11H-isoindolo[2,1-a]benzimidazole into Organic Light-Emitting Diode (OLED) devices. Due to a lack of direct experimental data on the electroluminescent properties of this specific molecule, this protocol is based on the well-documented performance and characteristics of structurally similar benzimidazole derivatives, which are frequently used as blue emitters or host materials in OLEDs. The proposed application of this compound is as a blue fluorescent emitter, co-evaporated with a host material to form the emissive layer (EML). These application notes outline the complete fabrication process, from substrate preparation to device encapsulation and characterization, employing vacuum thermal evaporation.

Proposed Role of this compound in OLEDs

The fused aromatic structure of this compound suggests it is a promising candidate for a blue emissive material. Benzimidazole moieties are known to possess electron-transporting properties, which can be beneficial for charge balance within the emissive layer. The rigid, planar structure could lead to a high photoluminescence quantum yield (PLQY) and good color purity. To mitigate concentration quenching, which is common with planar molecules, it is proposed to be used as a guest dopant within a suitable host material with a high triplet energy.

Proposed OLED Device Architecture

A multi-layer device structure is proposed to achieve efficient charge injection, transport, and recombination. The following architecture is a standard and effective configuration for fluorescent OLEDs:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

  • Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • Emissive Layer (EML): 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with this compound (x wt%)

  • Electron Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

The energy level diagram for this proposed architecture outlines the stepwise flow of charge carriers from the electrodes to the emissive layer, where they recombine to produce light.

G cluster_device Proposed OLED Device Architecture ITO ITO (Anode) HATCN HAT-CN (HIL) 5 nm NPB NPB (HTL) 40 nm EML CBP:this compound (EML) 20 nm TPBi TPBi (ETL) 30 nm LiF LiF (EIL) 1 nm Al Al (Cathode)

Caption: Proposed multi-layer OLED device stack.

Experimental Protocols

The following protocols describe the step-by-step process for fabricating the proposed OLED device. All procedures involving organic materials and device fabrication should be performed in a cleanroom environment under an inert atmosphere (e.g., a nitrogen-filled glovebox).

Substrate Preparation and Cleaning
  • Initial Cleaning: Place pre-patterned ITO-coated glass substrates (sheet resistance < 15 Ω/sq) in a substrate holder.

  • Ultrasonic Degreasing: Sequentially sonicate the substrates in the following solvents for 15 minutes each:

    • Deionized (DI) water with detergent (e.g., Alconox)

    • DI water (rinse)

    • Acetone

    • Isopropanol

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10 minutes to remove organic residues and increase the work function of the ITO surface.

Vacuum Thermal Evaporation (VTE)

This process involves the sequential deposition of the organic and inorganic layers onto the prepared ITO substrate in a high-vacuum chamber (base pressure < 5 x 10-7 Torr).

  • Mount Substrates: Securely mount the cleaned ITO substrates in the deposition chamber, with the ITO-coated side facing the evaporation sources.

  • Load Materials: Load the organic materials (HAT-CN, NPB, CBP, this compound, TPBi) and inorganic materials (LiF, Al) into separate thermal evaporation boats (e.g., tungsten, molybdenum, or alumina crucibles).

  • Pump Down: Evacuate the chamber to the required base pressure.

  • Layer Deposition: Deposit the layers sequentially according to the parameters in the table below. Use quartz crystal microbalances to monitor the deposition rate and thickness of each layer. For the co-deposition of the EML, use two separate sources for CBP and this compound, and control their rates independently to achieve the desired doping concentration.

LayerMaterialThickness (nm)Deposition Rate (Å/s)
HILHAT-CN50.5
HTLNPB401.0
EMLCBP : this compound (95:5)201.0 (CBP), 0.05 (Dopant)
ETLTPBi301.0
EILLiF10.2
CathodeAl1002.0
  • Cool Down: After the final deposition, allow the substrates to cool to room temperature inside the vacuum chamber before removal.

Device Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the devices must be encapsulated immediately after fabrication.

  • Transfer: Transfer the fabricated devices into an inert atmosphere glovebox without exposure to air.

  • Apply Sealant: Dispense a UV-curable epoxy resin around the perimeter of the active device area.

  • Cover with Glass: Place a clean glass coverslip over the device, pressing gently to spread the epoxy. Ensure a getter (moisture absorbent) is included within the encapsulated area.

  • Cure: Expose the device to a UV lamp for the recommended time to cure the epoxy and form a hermetic seal.

Data Presentation

The following table summarizes the projected performance metrics for an OLED device fabricated using this compound as a blue emitter, based on reported data for similar high-performance blue fluorescent OLEDs.[1][2]

ParameterProjected Value
Peak Emission Wavelength (λEL)~450 - 470 nm
Turn-on Voltage (at 1 cd/m²)3.0 - 4.0 V
Maximum Luminance (Lmax)> 5,000 cd/m²
Maximum Current Efficiency5.0 - 8.0 cd/A
Maximum Power Efficiency3.0 - 6.0 lm/W
Maximum External Quantum Efficiency (EQE)4.0 - 7.0 %
CIE Coordinates (x, y)(0.14 - 0.16, 0.10 - 0.20)

Experimental Workflow Visualization

The logical flow of the OLED fabrication process is illustrated below.

G cluster_workflow OLED Fabrication Workflow sub_prep Substrate Preparation ultrasonic Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) sub_prep->ultrasonic drying Nitrogen Drying ultrasonic->drying uv_ozone UV-Ozone Treatment drying->uv_ozone vte Vacuum Thermal Evaporation uv_ozone->vte Transfer to Vacuum Chamber load_materials Load Materials & Substrates vte->load_materials pump_down Pump Down to High Vacuum load_materials->pump_down deposition Sequential Layer Deposition (HIL, HTL, EML, ETL, EIL, Cathode) pump_down->deposition encap Device Encapsulation deposition->encap Transfer to Inert Atmosphere apply_sealant Apply UV-Curable Epoxy encap->apply_sealant cover Place Cover Glass & Getter apply_sealant->cover cure UV Curing cover->cure char Device Characterization cure->char

Caption: Workflow for OLED fabrication and testing.

References

Application Notes and Protocols: 11H-isoindolo[2,1-a]benzimidazole Derivatives for Sensing Environmentally Important Analytes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The detection of environmentally hazardous analytes is of paramount importance for environmental monitoring and human health. 11H-isoindolo[2,1-a]benzimidazole and its derivatives represent a promising class of heterocyclic compounds that are being explored for their potential as chemosensors. Their rigid, planar structure and conjugated π-system provide a robust scaffold for developing sensitive and selective optical probes. These derivatives can be functionalized to create specific binding sites for various analytes, leading to detectable changes in their photophysical properties, such as color and fluorescence, upon complexation. This document provides an overview of their application, quantitative sensing data, detailed experimental protocols for their synthesis and use, and diagrams of their proposed signaling pathways.

Data Presentation: Sensing Capabilities

The sensing performance of this compound and structurally related derivatives is summarized below. These compounds have demonstrated high sensitivity and selectivity for various environmentally significant metal ions and anions.

Sensor DerivativeTarget Analyte(s)Detection MethodLimit of Detection (LOD)Solvent/Medium
1-{3-[(2-Diethylamino-ethylimino)-methyl]-2-hydroxy-5-methyl-phenyl}-2H-imidazo[5,1-a]isoindole-3,5-dione (IIED)Zn²⁺Fluorescence Turn-On0.073 µM3:7 HEPES buffer:DMSO[1][2]
Benzimidazole-based Schiff base (BMHM)Zn²⁺Fluorescence Turn-On0.148 µMEthanol-water (1:1, v/v)[3]
Rhodamine-Benzimidazole conjugateFe³⁺Colorimetric & Fluorescence2.74 µMAqueous solution (pH 5.8-7.4)[4]
Benzimidazole-based dual chemosensor (1)Fe²⁺ / Fe³⁺Colorimetric1.18 µM / 1.21 µMNear-perfect aqueous solution[5]
Benzimidazole-based dual chemosensor (1)Zn²⁺Fluorescence 'OFF-ON'1.05 µMAqueous solution[5]
BODIPY-Benzimidazole conjugateHSO₄⁻ColorimetricNot specifiedAcetonitrile/water (75:25)[6]
Quinoline-Benzimidazole derivative (DQBM-B)Co²⁺Fluorescence Turn-Off3.56 µmol L⁻¹DMF (with 5% water)[7]
2-aminobenzimidazole derivativeF⁻, AcO⁻Colorimetric ('Naked-eye')Not specifiedSolution[8]

Experimental Protocols

Protocol 1: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole

This protocol is adapted from the synthesis of a foundational this compound scaffold, which can be further modified for specific sensing applications.[9]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • (2-bromomethyl)benzonitrile

  • Dimethylformamide (DMF)

  • Isopropanol

  • Oil bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of (2-bromomethyl)benzonitrile in 5 mL of DMF.

  • Heat the reaction mixture in an oil bath at 150 °C for 3 hours.

  • After cooling to room temperature, a solid residue will form.

  • Filter the solid product and wash it thoroughly with isopropanol.

  • Dry the product at room temperature.

  • The expected yield is approximately 5.1 g (67.7%) with a melting point of 288 °C.

G cluster_synthesis Synthesis Workflow reagents 1. Dissolve Reactants (4-nitro-1,2-phenylenediamine & (2-bromomethyl)benzonitrile) in DMF heating 2. Heat Mixture (150°C for 3 hours) reagents->heating cooling 3. Cool to Room Temp (Product Precipitates) heating->cooling filtration 4. Filter Solid Product cooling->filtration washing 5. Wash with Isopropanol filtration->washing drying 6. Dry Final Product washing->drying

Caption: Synthesis workflow for a core this compound derivative.
Protocol 2: General Procedure for Analyte Sensing

This protocol outlines a general method for evaluating the sensing properties of a synthesized this compound derivative using UV-Vis absorption and fluorescence spectroscopy.

Materials:

  • Synthesized sensor compound

  • Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, Ethanol/Water mixture)

  • Stock solutions of various metal salts or anion salts (e.g., ZnCl₂, FeCl₃, NaHSO₄)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sensor compound (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare stock solutions of the analytes (e.g., 1 x 10⁻² M) in the same or a miscible solvent.

  • UV-Vis Absorption Titration:

    • Place a fixed volume of the sensor solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • Record the spectrum after each addition, ensuring complete mixing.

    • Observe changes in the absorption bands (e.g., appearance of new peaks, shifts in wavelength) to determine the sensing response.

  • Fluorescence Titration:

    • Place a fixed volume of the sensor solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) in a quartz cuvette.

    • Record the initial fluorescence emission spectrum at a predetermined excitation wavelength.

    • Incrementally add aliquots of the analyte stock solution.

    • Record the emission spectrum after each addition.

    • Analyze the changes in fluorescence intensity (enhancement or quenching) to quantify the sensor's response.

  • Selectivity and Competition Studies:

    • Prepare a series of sensor solutions.

    • Add a fixed amount of the target analyte to one solution and equivalent amounts of various interfering ions to the others. Record the spectral changes.

    • To test for interference, add an equivalent amount of a competing ion to a solution of the sensor-analyte complex and observe any changes in the signal.[10]

  • Data Analysis:

    • Plot the change in absorbance or fluorescence intensity against the analyte concentration to determine the linear range.

    • Calculate the Limit of Detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Signaling Pathways and Mechanisms

The sensing mechanism of these derivatives typically involves the interaction of the analyte with specific functional groups on the sensor molecule, leading to a change in its electronic properties.

Mechanism 1: Chelation-Enhanced Fluorescence (CHEF) for Zn²⁺ Detection

Many isoindole-imidazole derivatives function as "turn-on" fluorescent sensors for Zn²⁺. In the free state, the sensor exhibits weak or no fluorescence due to processes like Photoinduced Electron Transfer (PET) or excited-state intramolecular proton transfer (ESIPT) that quench the fluorescence. Upon binding with Zn²⁺, a rigid complex is formed. This chelation inhibits the non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[11][12]

G cluster_chef Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_state1 Initial State cluster_state2 Sensing State Sensor Sensor Molecule (Free Ligand) Complex Rigid Sensor-Zn²⁺ Complex Sensor->Complex 3. Add Analyte (Chelation) State1_Excitation Light Excitation (hv) Sensor->State1_Excitation 1. Excite Analyte Zn²⁺ Ion Analyte->Complex State2_Excitation Light Excitation (hv) Complex->State2_Excitation 4. Excite State1_Fluorescence Weak / No Fluorescence (Quenched by PET/ESIPT) State1_Excitation->State1_Fluorescence 2. Non-radiative decay State2_Fluorescence Strong Fluorescence ('Turn-On' Signal) State2_Excitation->State2_Fluorescence 5. Radiative decay

Caption: Proposed signaling pathway for a "turn-on" fluorescent Zn²⁺ sensor.
Mechanism 2: Colorimetric Sensing via Intramolecular Charge Transfer (ICT)

Colorimetric sensors change color upon analyte binding. This is often due to a change in the Intramolecular Charge Transfer (ICT) characteristics of the molecule. For instance, a benzimidazole derivative functionalized with an electron-donating group and an electron-withdrawing group can exhibit a specific color. When an analyte like Fe³⁺ binds, it can alter the electron density of the molecule, causing a shift in the absorption maximum (a chromogenic shift) that is visible to the naked eye.[5] Similarly, anions like HSO₄⁻ can protonate a nitrogen atom on the benzimidazole ring, which also modulates the ICT process and results in a color change.[6]

G cluster_ict Colorimetric Sensing via ICT Modulation cluster_state1 Initial State cluster_state2 Sensing State Sensor Sensor Molecule (Initial Color) Complex Sensor-Analyte Complex (New Color) Sensor->Complex Analyte Binding/ Protonation ICT1 Ground State ICT Sensor->ICT1 Analyte Analyte (e.g., Fe³⁺ or HSO₄⁻) Analyte->Complex ICT2 Altered ICT Complex->ICT2 Absorption1 Absorbs λ₁ (e.g., Colorless/Pink) ICT1->Absorption1 Absorption2 Absorbs λ₂ (e.g., Green/Yellow) ICT2->Absorption2

Caption: General mechanism for colorimetric sensing based on ICT changes.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling in the Synthesis of 11H-Isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the 11H-isoindolo[2,1-a]benzimidazole scaffold, a significant heterocyclic motif in medicinal chemistry, via metal-catalyzed cross-coupling reactions. The following sections detail a robust Rhodium(III)-catalyzed [4+1] cascade annulation, including reaction setup, execution, and product yields for a variety of substrates.

Introduction

The this compound core is a constituent of various biologically active compounds. Its rigid, planar structure is of considerable interest in the design of novel therapeutic agents. Metal-catalyzed cross-coupling reactions have emerged as a powerful and efficient tool for the construction of such complex heterocyclic systems, offering advantages in terms of atom economy, substrate scope, and reaction conditions over traditional multi-step syntheses. This note focuses on a recently developed Rh(III)/Ru(II)-catalyzed C–H/N–H annulation strategy for the rapid assembly of this privileged scaffold.[1]

General Experimental Workflow

The following diagram illustrates the general workflow for the metal-catalyzed synthesis of this compound derivatives.

Metal_Catalyzed_Synthesis_Workflow Start Start Reagents Combine Reactants: - 2-Arylbenzimidazole - Alkyne - Catalyst ([RhCp*Cl2]2) - Additive (Zn(OAc)2) - Solvent (DCE) Start->Reagents Preparation Reaction Reaction Setup: - Seal reaction vessel - Heat to specified temperature (e.g., 100 °C) Reagents->Reaction Initiation Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) Reaction->Monitoring Progression Workup Aqueous Workup: - Cool to room temperature - Dilute with solvent (e.g., CH2Cl2) - Wash with water and brine Monitoring->Workup Completion Purification Purification: - Dry organic layer (Na2SO4) - Concentrate under vacuum - Column Chromatography Workup->Purification Isolation Product Characterized Product: - this compound - NMR, HRMS Purification->Product Analysis End End Product->End

Caption: Generalized workflow for the synthesis of 11H-isoindolo[2,1-a]benzimidazoles.

Quantitative Data Summary

The following table summarizes the yields of various substituted this compound derivatives synthesized via the Rh(III)-catalyzed [4+1] annulation of 2-arylbenzimidazoles with internal alkynes.[1]

Entry2-Arylbenzimidazole (1)Alkyne (2)ProductYield (%)
12-Phenyl-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3aa51
22-(p-tolyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3ba85
32-(4-methoxyphenyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3ca94
42-(4-fluorophenyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3da72
52-(4-chlorophenyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3ea65
62-(4-bromophenyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3fa61
72-(m-tolyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3ga82
82-(3-methoxyphenyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3ha90
92-(o-tolyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3ia75
102-(2-methoxyphenyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3ja88
115,6-dimethyl-2-phenyl-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3ka45
125-chloro-2-phenyl-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3la42
132-(3,5-dimethoxyphenyl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3oa92
142-(naphthalen-2-yl)-1H-benzo[d]imidazoleDiethyl acetylenedicarboxylate3pa76

Experimental Protocols

Rhodium(III)-Catalyzed Synthesis of Substituted 11H-Isoindolo[2,1-a]benzimidazoles [1]

This protocol details the synthesis of this compound derivatives through a [4+1] cascade C–H/N–H annulation reaction.

Materials:

  • Substituted 2-arylbenzimidazole (1.0 equiv)

  • Internal alkyne (e.g., diethyl acetylenedicarboxylate, 1.2 equiv)

  • [RhCp*Cl₂]₂ (catalyst, 2.5 mol%)

  • Zn(OAc)₂ (additive, 20 mol%)

  • 1,2-Dichloroethane (DCE) (solvent, 1.0 M)

  • Schlenk tube or sealed reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube, add the substituted 2-arylbenzimidazole (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and Zn(OAc)₂ (0.04 mmol, 20 mol%).

  • Atmosphere Control: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the internal alkyne (0.24 mmol, 1.2 equiv) and 1,2-dichloroethane (0.2 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed catalytic cycle for the Rh(III)-catalyzed synthesis.

Catalytic_Cycle Rh_precatalyst [RhCp*Cl2]2 Active_Rh_III Active Rh(III) Catalyst Rh_precatalyst->Active_Rh_III Activation Substrate_Coordination Substrate Coordination (2-Arylbenzimidazole) Active_Rh_III->Substrate_Coordination CH_Activation C-H Activation (ortho-C-H of aryl group) Substrate_Coordination->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Alkyne_Insertion Alkyne Insertion Rhodacycle->Alkyne_Insertion Vinyl_Rh_Intermediate Vinyl-Rh Intermediate Alkyne_Insertion->Vinyl_Rh_Intermediate Intramolecular_Annulation Intramolecular Annulation (N-H) Vinyl_Rh_Intermediate->Intramolecular_Annulation Product_Release Product Release & Catalyst Regeneration Intramolecular_Annulation->Product_Release Product_Release->Active_Rh_III Regeneration Product This compound Product_Release->Product

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed annulation.

This application note provides a comprehensive overview and practical guidance for the synthesis of 11H-isoindolo[2,1-a]benzimidazoles using a state-of-the-art metal-catalyzed cross-coupling reaction. The detailed protocols and quantitative data should enable researchers to readily adopt and adapt this methodology for their specific research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11H-isoindolo[2,1-a]benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of 11H-isoindolo[2,1-a]benzimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the this compound core structure?

A1: The most prevalent method involves the condensation reaction between an o-phenylenediamine derivative and a suitable phthalaldehyde or a related precursor like (2-bromomethyl)benzonitrile.[1] A common example is the reaction of o-phenylenediamine with o-phthalaldehyde.

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary depending on the specific substrates and desired derivatives. For instance, the synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole from 4-nitro-1,2-phenylenediamine and (2-bromomethyl)benzonitrile is performed in dimethylformamide (DMF) at 150°C for 3 hours.[1] Generally, high temperatures are employed to facilitate the cyclization.

Q3: What are some common catalysts used for benzimidazole synthesis that could be adapted for this reaction?

A3: While the direct literature for this specific molecule is limited, general benzimidazole synthesis often employs various catalysts to improve reaction rates and yields. These include acid catalysts like p-toluenesulfonic acid, Lewis acids, and metal catalysts such as copper or iron salts.[2][3] Microwave-assisted synthesis using catalysts like Er(OTf)₃ has also been shown to be effective in reducing reaction times and improving yields for related structures.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting materials: o-phenylenediamine can oxidize over time. 3. Suboptimal solvent: The chosen solvent may not be suitable for the reaction. 4. Side reactions: Formation of undesired byproducts.1. Optimize reaction conditions: Increase the reaction time and/or temperature incrementally. Consider microwave irradiation to potentially shorten reaction times and improve yields.[4] 2. Purify starting materials: Recrystallize or purify the o-phenylenediamine and other reagents before use. 3. Solvent screening: Test different high-boiling point polar aprotic solvents like DMSO or NMP. 4. Catalyst addition: Introduce an acid or metal catalyst to promote the desired cyclization.
Formation of Impurities 1. Side reactions: Polymerization of starting materials or alternative cyclization pathways. 2. Decomposition: The product or starting materials may be unstable at high temperatures. 3. Oxidation: o-phenylenediamine is susceptible to oxidation.1. Control stoichiometry: Ensure precise molar ratios of the reactants. 2. Lower reaction temperature: If possible, use a catalyst that allows for lower reaction temperatures. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Product Purification 1. Similar polarity of product and impurities: Makes separation by column chromatography challenging. 2. Product insolubility: The product may be difficult to dissolve for recrystallization.1. Recrystallization: Test a range of solvents or solvent mixtures for recrystallization. 2. Column Chromatography: If recrystallization is ineffective, optimize the mobile phase for column chromatography. A gradient elution might be necessary. Flash chromatography on silica gel has been used for purification of derivatives.[1] 3. Washing: The crude product can sometimes be purified by washing with appropriate solvents to remove unreacted starting materials and soluble impurities.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of an this compound derivative based on available literature.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
4-nitro-1,2-phenylenediamine(2-bromomethyl)benzonitrileDMF150367.7[1]

For general benzimidazole synthesis, yields can range from 75% to 94% depending on the specific reactants and conditions.[5]

Experimental Protocols

Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole [1]

  • Reactant Preparation: Dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of (2-bromomethyl)benzonitrile in 5 mL of DMF in a round-bottom flask.

  • Reaction: Heat the mixture in an oil bath at 150°C for 3 hours.

  • Work-up: After cooling, the solid residue is filtered.

  • Purification: Wash the filtered solid with isopropanol and dry at room temperature. The reported yield is 5.1 g (67.7%).

Visualizations

reaction_pathway reactant1 o-Phenylenediamine intermediate Schiff Base Intermediate reactant1->intermediate reactant2 o-Phthalaldehyde reactant2->intermediate product This compound intermediate->product -2H₂O (Cyclization) experimental_workflow start Start: Mix Reactants & Solvent reaction Heat Reaction Mixture (e.g., 150°C, 3h) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Cool and Filter Crude Product monitoring->workup Complete purification Purify by Washing/Recrystallization or Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end troubleshooting_guide rect_node rect_node start Low Yield? check_conditions Reaction Conditions Optimal? start->check_conditions Yes check_reagents Reagents Pure? check_conditions->check_reagents Yes solution1 Increase Temp/Time Add Catalyst check_conditions->solution1 No check_impurities Impurities Present? check_reagents->check_impurities Yes solution2 Purify Starting Materials check_reagents->solution2 No solution3 Optimize Purification (Recrystallization/Chromatography) check_impurities->solution3 Yes

References

Overcoming solubility issues of 11H-isoindolo[2,1-a]benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges commonly encountered with 11H-isoindolo[2,1-a]benzimidazole derivatives. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming these issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble in aqueous solutions?

A1: The this compound core structure is a rigid, polycyclic aromatic system. This planarity and high molecular weight contribute to strong intermolecular forces (pi-pi stacking) in the solid state, making it difficult for water molecules to solvate the compound effectively. The electron-rich nature of the heterocyclic system also results in a predominantly hydrophobic character, leading to low aqueous solubility.[1]

Q2: What are the initial, simplest strategies for solubilizing a new this compound derivative for in vitro screening?

A2: For initial in vitro assays, the most straightforward approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. If precipitation occurs upon dilution, consider using co-solvents or surfactants.[2] pH modification can also be a simple and effective first step if your derivative has ionizable functional groups.[3]

Q3: How do I choose an appropriate solubilization strategy for in vivo studies?

A3: For in vivo applications, the choice of strategy is more complex due to toxicity and bioavailability considerations. Key approaches include:

  • pH Modification: Creating a salt form of an ionizable compound is a common and effective method to increase solubility.[3][4]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility, but the concentration of the co-solvent must be within safe limits for the animal model.[2][3]

  • Complexation: Using cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic compounds.[5][6]

  • Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve both solubility and oral absorption.[2]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a high-energy amorphous state with improved dissolution rates.[3][7]

Q4: When should I consider more advanced formulation techniques like nanosuspensions or solid dispersions?

A4: Advanced techniques should be considered when simpler methods like pH adjustment or co-solvents fail to achieve the desired concentration or lead to instability or toxicity. Nanosuspensions are particularly useful for increasing the dissolution rate of poorly soluble drugs (BCS Class II).[8] Solid dispersions are a robust option when aiming to significantly enhance absorption by creating a supersaturated state in situ.[8]

Troubleshooting Guide

Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS).

Answer: This is a common issue for poorly soluble compounds. Here are several strategies to address it:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.

  • Incorporate a Co-solvent: Add a small percentage of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 to the final aqueous buffer to increase the compound's solubility.[2]

  • Use Surfactants: Including a non-ionic surfactant such as Tween® 80 or Poloxamer 188 can help maintain the compound's solubility by forming micelles.[2][9]

  • Try Cyclodextrins: Adding a cyclodextrin, like methyl-β-cyclodextrin, to the aqueous buffer can form an inclusion complex with your compound, significantly boosting its solubility.[5]

Problem: I need to dissolve my compound directly in an aqueous buffer for a cell-free assay, but it is insoluble.

Answer: If using an organic stock solution is not possible, you must modify the aqueous buffer.

  • pH Adjustment: If your derivative has acidic or basic functional groups, adjusting the pH of the buffer can dramatically increase solubility. For a basic compound, lowering the pH will lead to protonation and salt formation, which is typically more soluble. For an acidic compound, increasing the pH will have a similar effect.[3]

  • Hydrotropy: Consider adding a hydrotropic agent like sodium citrate or urea to the buffer. Hydrotropes are compounds that can enhance the aqueous solubility of other solutes.[7][8]

Problem: My compound degrades when I adjust the pH to improve solubility.

Answer: If your compound is unstable at the pH required for solubilization, you must use a pH-neutral method.

  • Complexation with Cyclodextrins: This is a primary alternative. The interior of the cyclodextrin molecule provides a hydrophobic environment for your compound while the hydrophilic exterior ensures water solubility, all without altering the bulk pH.[5][6]

  • Solid Dispersion: Preparing a solid dispersion with a hydrophilic polymer is another excellent pH-independent strategy. This involves dissolving both your compound and a carrier like polyvinylpyrrolidone (PVP) in a common solvent and then removing the solvent, resulting in a solid product with enhanced dissolution properties.[3][7]

Illustrative Data on Solubility Enhancement

TechniqueCarrier/AgentDrug-to-Carrier Ratio (w/w)Resulting Solubility (µg/mL)Fold Increase (Approx.)Reference
Pure Drug --0.311x[7]
Solid Dispersion Polyvinylpyrrolidone (PVP)1:248.21155x[7]
Solid Dispersion Polyethylene Glycol (PEG)1:234.11110x[7]
Solid Dispersion Mannitol1:221.4369x[7]
Hydrotropy Sodium Citrate1:218.3459x[7]
Hydrotropy Urea1:212.6541x[7]

Detailed Experimental Protocols

Protocol 1: General Aqueous Solubility Assessment (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of a compound in a specific aqueous buffer.

  • Materials:

    • This compound derivative (solid powder).

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Glass vials with screw caps.

    • Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Centrifuge.

    • Syringe filters (0.22 µm).

    • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The goal is to have undissolved solid remaining after equilibrium is reached.

    • Seal the vials tightly and place them on the orbital shaker.

    • Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC with a standard curve).

    • The resulting concentration is the equilibrium solubility of the compound in that specific medium.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Objective: To enhance the dissolution rate and solubility of a compound by dispersing it in a hydrophilic polymer matrix.

  • Materials:

    • This compound derivative.

    • Hydrophilic polymer (e.g., PVP K30, PEG 6000).

    • Volatile organic solvent capable of dissolving both the compound and the polymer (e.g., methanol, ethanol, or dichloromethane).

    • Round-bottom flask.

    • Rotary evaporator.

    • Vacuum oven.

  • Procedure:

    • Accurately weigh the compound and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).

    • Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, attach the flask to a rotary evaporator.

    • Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the flask wall.

    • Place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask. The material can be gently ground to a fine powder for further use and characterization (e.g., solubility testing via the shake-flask method).

Visualized Workflows and Logic Diagrams

Solubilization_Strategy_Workflow start Start: Poorly Soluble This compound Derivative in_vitro Target Application: In Vitro Assay? start->in_vitro in_vivo Target Application: In Vivo Study? in_vitro->in_vivo No dmso Use DMSO Stock + Dilution in_vitro->dmso Yes ionizable Is Compound Ionizable? in_vivo->ionizable Yes precip Precipitation on Dilution? dmso->precip cosolvent Add Co-solvent (e.g., PEG 400) or Surfactant precip->cosolvent Yes success Success: Proceed with Assay precip->success No cosolvent->success ph_adjust pH Adjustment & Salt Formation ionizable->ph_adjust Yes advanced Consider Advanced Formulations ionizable->advanced No stable Is Compound Stable at new pH? ph_adjust->stable stable->advanced No end End: Solubilized Compound stable->end Yes complex Cyclodextrin Complexation advanced->complex solid_disp Solid Dispersion advanced->solid_disp lipid Lipid-Based Formulation advanced->lipid complex->end solid_disp->end lipid->end

Caption: Decision workflow for selecting a solubilization strategy.

Solid_Dispersion_Workflow start 1. Weigh Compound and Polymer (e.g., PVP) dissolve 2. Dissolve in Common Solvent (e.g., Methanol) start->dissolve evaporate 3. Remove Solvent (Rotary Evaporator) dissolve->evaporate dry 4. Dry under Vacuum (Remove Residual Solvent) evaporate->dry collect 5. Scrape and Collect Solid Dispersion Powder dry->collect characterize 6. Characterize (Solubility, DSC, XRD) collect->characterize

Caption: Experimental workflow for solid dispersion preparation.

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 11H-isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 11H-isoindolo[2,1-a]benzimidazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, modification, and measurement of 11H-isoindolo[2,1-a]benzimidazoles that may lead to suboptimal fluorescence quantum yields.

Issue: The measured fluorescence quantum yield of my 11H-isoindolo[2,1-a]benzimidazole derivative is unexpectedly low.

  • Possible Cause 1: Molecular Flexibility and Non-Radiative Decay. The flexibility of molecular components, such as the rotation of phenyl groups, can provide pathways for non-radiative decay, which quenches fluorescence.[1][2]

    • Troubleshooting Steps:

      • Introduce Steric Hindrance: Consider introducing bulky substituents, such as a methyl group, near rotatable bonds to increase the rotational barrier and suppress molecular vibrations.[1] For instance, introducing a methyl group at a position that restricts the rotation of a phenyl substituent has been shown to improve the fluorescence quantum yield in similar heterocyclic systems.[1]

      • Increase Rigidity: Incorporate the fluorophore into a more rigid molecular skeleton to limit vibrational energy loss.[3]

  • Possible Cause 2: Aggregation-Caused Quenching (ACQ). At higher concentrations, planar aromatic molecules like 11H-isoindolo[2,1-a]benzimidazoles can form aggregates, which often leads to fluorescence quenching.

    • Troubleshooting Steps:

      • Lower the Concentration: Measure the quantum yield at several lower concentrations to see if the yield increases. The absorbance of the solution in a standard 10 mm cuvette should ideally be kept below 0.1 at the excitation wavelength to minimize re-absorption effects.[4][5]

      • Modify the Structure to Inhibit Aggregation: Introducing bulky side chains can sterically hinder the close packing of molecules, thus reducing aggregation. A study on a T-shaped benzimidazole showed that creating a mechanically-interlocked structure (a suit[4]ane) nearly doubled the concentration required to initiate aggregation-caused quenching and resulted in an 8-fold increase in the solid-state quantum yield.[6]

  • Possible Cause 3: Solvent Effects. The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield.

    • Troubleshooting Steps:

      • Solvent Screen: Measure the quantum yield in a range of solvents with varying polarities and viscosities. An increase in solvent viscosity can restrict molecular motion and enhance emission.[3]

      • Hydrogen Bonding: Be aware of solvents that can form hydrogen bonds, as this can alter the electronic states of your molecule and affect the quantum yield.

  • Possible Cause 4: Inefficient Intersystem Crossing or Internal Conversion. The electronic properties of the molecule, influenced by its substituents, dictate the rates of radiative (fluorescence) and non-radiative (intersystem crossing, internal conversion) decay.

    • Troubleshooting Steps:

      • Introduce Electron-Donating or -Withdrawing Groups: The strategic placement of electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3, -CN) groups can modulate the energy levels of the molecule and alter the balance between radiative and non-radiative decay pathways.[3][7] The effect of these substitutions can be significant, with isomeric molecules sometimes exhibiting properties ranging from dark to ultra-bright.[3]

      • Computational Modeling: Use (TD-)DFT calculations to model the ground and excited states and to estimate the energy barriers for non-radiative decay pathways, such as bond rotation.[3] This can help guide synthetic modification efforts.

Frequently Asked Questions (FAQs)

Q1: My quantum yield values are inconsistent when using different standards. What could be the problem?

A1: This is a common issue that can arise from several factors:

  • Spectral Overlap: The emission spectrum of your sample should ideally be in a similar range to that of the standard to avoid detector bias. Detectors have different sensitivities at different wavelengths.[5]

  • Excitation Wavelength: You must use the same excitation wavelength for both your sample and the standard.[5] The absorbance at this wavelength should be measured accurately for both.

  • Standard Degradation: Ensure your fluorescence standard is pure and has not degraded. Prepare fresh solutions, especially for standards like quinine sulfate, which can be sensitive to light and storage conditions.[4]

  • Refractive Index Mismatch: If your sample and standard are in different solvents, you need to correct for the difference in the refractive indices of the solvents in your quantum yield calculation.

Q2: How can I be sure that my absorbance values are appropriate for a quantum yield measurement?

A2: To avoid inner filter effects and re-absorption, the absorbance of your solutions at the excitation wavelength should be low, typically below 0.1 in a 1 cm path length cuvette.[4][5] It is recommended to prepare a series of dilutions for both your sample and the standard and to plot the integrated fluorescence intensity versus absorbance. This plot should be linear, and the slope of this line is used in the comparative quantum yield calculation.[8]

Q3: Can introducing a cyano (-CN) group enhance the quantum yield of my this compound?

A3: Yes, introducing a cyano group can significantly enhance the fluorescence quantum yield. In a study on 2-(2-hydroxyphenyl)benzothiazole (HBT), the introduction of a cyano group increased the fluorescence quantum yield in CH2Cl2 from 0.01 to a remarkable 0.49.[7] This is attributed to the electron-withdrawing nature of the cyano group, which can favorably alter the photophysical properties and suppress non-radiative decay pathways.

Q4: What are the primary causes of low quantum yield?

A4: Low quantum yield is generally due to efficient competing non-radiative decay processes that deactivate the excited state before a photon can be emitted. These processes include:

  • Internal Conversion: Deactivation to the ground state without light emission, often facilitated by molecular vibrations and rotations.[9]

  • Intersystem Crossing: Transition to a triplet state, which may then deactivate non-radiatively or through phosphorescence (which is typically much weaker and longer-lived than fluorescence).

  • Collision with Quenchers: Deactivation through collision with other molecules, including solvent molecules or impurities.[9]

  • Energy Transfer: Transfer of excitation energy to another molecule.[2]

Data on Substituent Effects

The following tables summarize how different molecular modifications can affect the fluorescence quantum yield (Φ) of heterocyclic fluorophores. While not specific to 11H-isoindolo[2,1-a]benzimidazoles, these examples provide valuable insights into structure-property relationships.

Table 1: Effect of Methyl Group Substitution on Isoindolo[2,1-a]quinoline Derivatives

Compound ModificationChange in Fluorescence Quantum Yield (Φ)Rationale
Introduction of an ortho-methyl group on the phenyl at the 11th positionMore than doubled the ΦIncreased rotational barrier suppresses non-radiative decay.[1]
Introduction of an ortho-methyl group on the phenyl at the 5th positionNo significant improvement in ΦThe rotational barrier increase was insufficient to suppress rotation.[1]

Table 2: Effect of Cyano Group Substitution on 2-(2-hydroxyphenyl)benzothiazole (HBT)

CompoundSolventFluorescence Quantum Yield (Φ)
HBT (unsubstituted)CH₂Cl₂0.01[7]
CN-HBT (cyano-substituted)CH₂Cl₂0.49[7]

Experimental Protocols

Protocol: Measurement of Relative Fluorescence Quantum Yield using the Comparative Method

This protocol describes the most common method for determining the fluorescence quantum yield (Φ) of a sample by comparing it to a well-characterized standard with a known quantum yield.[4]

1. Materials and Equipment:

  • Spectrofluorometer with a corrected emission spectrum.

  • UV-Vis spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • Solvent for dissolving the sample and the standard. The same solvent should be used if possible.

2. Procedure:

  • Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range as your test sample.[5]

  • Prepare Stock Solutions: Prepare stock solutions of your test compound and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance at the chosen excitation wavelength (λ_ex).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength (λ_ex) on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum. Ensure the excitation and emission slit widths are kept constant for all measurements.

    • Record the emission spectrum of a solvent blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample's emission spectrum.

    • For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (Gradient) of the resulting straight line for both the test sample (Grad_X) and the standard (Grad_ST). The plot should be linear with a high correlation coefficient (R² > 0.99).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your test sample (Φ_X):

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Visualizations

TroubleshootingWorkflow start Low Quantum Yield Observed check_conc Check for Concentration Effects (Aggregation Quenching) start->check_conc check_solvent Investigate Solvent Effects (Polarity, Viscosity) start->check_solvent check_structure Analyze Molecular Structure (Flexibility, Electronics) start->check_structure dilute Measure at Lower Concentrations (Abs < 0.1) check_conc->dilute Is ACQ suspected? solvent_screen Perform Solvent Screen check_solvent->solvent_screen modify_structure Synthetically Modify Structure check_structure->modify_structure solution_conc Introduce Bulky Groups to Inhibit Aggregation dilute->solution_conc Yield increases at low conc. solution_solvent Optimize Solvent System solvent_screen->solution_solvent Yield improves in specific solvent solution_structure Increase Rigidity or Tune Electronics modify_structure->solution_structure Computational guidance or SAR suggests changes end Quantum Yield Enhanced solution_conc->end solution_solvent->end solution_structure->end

Caption: Troubleshooting workflow for low fluorescence quantum yield.

QuantumYieldMeasurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Multiple Dilutions) measure_abs Measure Absorbance (UV-Vis) at Excitation Wavelength prep_std->measure_abs prep_sample Prepare Sample Solutions (Multiple Dilutions) prep_sample->measure_abs measure_fluor Measure Integrated Fluorescence Intensity measure_abs->measure_fluor plot Plot Intensity vs. Absorbance for Sample and Standard measure_fluor->plot calculate Calculate Slopes (Gradients) and Apply Comparative Formula plot->calculate result Determine Sample Quantum Yield (Φx) calculate->result

Caption: Experimental workflow for comparative quantum yield measurement.

StructurePropertyRelationship cluster_modifications Structural Modifications cluster_effects Photophysical Effects start This compound Core Structure mod1 Increase Steric Hindrance (e.g., ortho-methyl groups) start->mod1 mod2 Introduce Electron- Withdrawing Groups (e.g., -CN) start->mod2 mod3 Introduce Electron- Donating Groups (e.g., -OCH3) start->mod3 mod4 Incorporate into Rigid Macrocycle start->mod4 effect1 Suppress Molecular Rotation/ Vibration mod1->effect1 effect2 Alter HOMO-LUMO Energy Levels mod2->effect2 mod3->effect2 mod4->effect1 effect3 Inhibit Aggregation mod4->effect3 end_node Enhanced Fluorescence Quantum Yield effect1->end_node Reduces non- radiative decay effect2->end_node Favors radiative decay effect3->end_node Reduces ACQ

Caption: Relationship between structural modifications and quantum yield.

References

Technical Support Center: Stabilizing 11H-isoindolo[2,1-a]benzimidazole Compounds for Device Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 11H-isoindolo[2,1-a]benzimidazole compounds in device applications.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What are the common synthetic routes for this compound derivatives? A1: These compounds are typically synthesized through condensation reactions. One common method involves the reaction of an o-phenylenediamine derivative with a phthalic anhydride or a related dicarbonyl compound.[1][2] Another approach is the reaction of o-phenylenediamines with aldehydes.[2][3] The choice of solvent and catalyst can significantly influence the reaction yield and purity.[3][4]

  • Q2: I am getting a low yield in my synthesis. What are the possible causes and solutions? A2: Low yields can be attributed to several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions.[5] Consider the following:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.[3][6]

    • Purity of Reagents: Impurities in starting materials can interfere with the reaction. Ensure all reagents and solvents are of high purity.

    • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

    • Catalyst: The choice and amount of catalyst can be critical. For instance, using ammonium chloride as a catalyst in the synthesis of some benzimidazole derivatives has been shown to give good yields.[3]

  • Q3: What are the recommended methods for purifying crude this compound compounds? A3: Purification is crucial for obtaining materials suitable for device fabrication. Common purification techniques include:

    • Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for recrystallization of related compounds include isopropanol and methanol.[7]

    • Column Chromatography: For separating complex mixtures or removing closely related impurities, column chromatography on silica gel is a standard procedure.[7] The eluent system needs to be optimized to achieve good separation.

Stability & Degradation

  • Q4: How stable are this compound compounds? A4: The stability of these compounds is a critical factor for their application in electronic devices.

    • Thermal Stability: Benzimidazole derivatives can exhibit good thermal stability. The thermal decomposition temperature (Td), often determined by Thermogravimetric Analysis (TGA), is a key parameter. For some related imidazole derivatives, Td values (at 5% weight loss) have been reported to be in the range of 300-450 °C.[8][9][10][11]

    • Photochemical Stability: The photostability of the material is crucial for applications like OLEDs, where the material is constantly exposed to light. Photodegradation can occur, leading to a decrease in device performance. The quantum yield of disappearance is a measure of photostability. For some benzimidazole derivatives, the triplet state is implicated as the reactive species in photodegradation.

  • Q5: What are the common degradation pathways for these compounds in a device? A5: In an organic electronic device, degradation can be caused by a combination of factors:

    • Environmental Factors: Exposure to moisture and oxygen can lead to the degradation of organic materials and metal electrodes, causing the formation of non-emissive "dark spots".[12]

    • Thermal Effects: Heat generated during device operation can accelerate chemical reactions and cause morphological changes in the thin films, leading to device failure.[13][14]

    • Photochemical Degradation: The organic materials can undergo chemical reactions upon excitation, leading to the formation of non-emissive species and quenching of luminescence.[5]

    • Electrochemical Degradation: The organic molecules can degrade under electrical stress, leading to a decrease in device lifetime.

Device Applications

  • Q6: What are the key considerations for fabricating devices with these compounds? A6: For applications like Organic Light-Emitting Diodes (OLEDs), several factors are important:

    • Purity: The purity of the material is paramount. Even small amounts of impurities can act as charge traps or quenching sites, severely degrading device performance.

    • Thin Film Quality: The morphology and uniformity of the thin films are critical for efficient charge transport and light emission. Vacuum thermal evaporation is a common technique for depositing high-quality thin films of small molecules.[15][16][17]

    • Device Architecture: The design of the device, including the choice of charge transport layers and electrodes, plays a significant role in its performance and stability.

Troubleshooting Guides

Synthesis & Purification

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Incorrect reaction conditions (temperature, time).Systematically vary the reaction temperature and time while monitoring the reaction by TLC.
Inactive or impure reagents.Use freshly purified reagents and anhydrous solvents.
Inappropriate catalyst or solvent.Screen different catalysts and solvents based on literature for similar reactions.[3][4]
Multiple Products/Side Reactions Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Non-selective reagents.Consider using more selective reagents or protecting groups.
Difficulty in Purification by Recrystallization Oily product.Try trituration with a non-polar solvent to induce solidification.
No suitable single solvent found.Attempt recrystallization from a binary solvent system.
Poor Separation in Column Chromatography Inappropriate eluent system.Perform TLC with various solvent mixtures to find an optimal eluent system that gives good separation (Rf values between 0.2 and 0.5).
Compound is insoluble in the eluent.Choose a more polar eluent system or consider a different stationary phase.

Device Fabrication & Performance

Issue Possible Cause Troubleshooting Steps
High Turn-on Voltage in OLED Poor charge injection.Optimize the thickness of the charge injection layers. Ensure good contact between the electrodes and the organic layers.
High resistance of organic layers.Ensure the purity of the materials. Optimize the deposition rate to achieve uniform and dense films.
Low Device Efficiency (EQE) Imbalance of charge carriers.Adjust the thickness of the electron and hole transport layers to balance charge injection and transport.
Presence of quenching sites (impurities).Ensure high purity of the synthesized material through rigorous purification.
Poor thin film morphology.Optimize the deposition parameters (rate, substrate temperature) during vacuum thermal evaporation.[17]
Rapid Device Degradation/Short Lifetime Presence of oxygen and/or moisture.Ensure all fabrication and testing are performed in a high-purity inert atmosphere (glovebox).[18] Encapsulate the device properly to prevent exposure to ambient conditions.[12]
Thermal instability of the material.Select materials with high glass transition temperatures (Tg) and thermal decomposition temperatures.[13][14]
Photochemical degradation.Investigate the photostability of the material and consider molecular designs that enhance stability.
Formation of "Dark Spots" Particulate contamination on the substrate.Thoroughly clean the substrate before device fabrication.
Pinholes in the thin films.Optimize the deposition process to create pinhole-free films.
Electrode degradation due to moisture/oxygen.Use effective encapsulation techniques to protect the electrodes.[12]

Quantitative Data

Thermal Stability of Benzimidazole Derivatives

The thermal stability of materials is a critical parameter for device applications, as high operating temperatures can lead to degradation. Thermogravimetric Analysis (TGA) is commonly used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs.

Compound TypeDecomposition Temperature (Td) at 5% Weight Loss (°C)Reference
Triphenylamine-imidazole derivatives304 - 350[8]
Phenanthroimidazole-triphenylamine derivatives~446[8]
Glibenclamide (a benzimidazole-containing drug)Stable up to 185[9]
Fenbendazole (a benzimidazole derivative)Decomposes above 230[11]

Note: This table provides data for related benzimidazole derivatives to give an indication of expected thermal stability. The exact Td for a specific this compound compound will depend on its precise molecular structure.

Experimental Protocols

General Protocol for Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole

This protocol is adapted from the literature and serves as a general guideline.[7]

  • Reactant Preparation: In a suitable reaction flask, dissolve 4-nitro-1,2-phenylenediamine (0.025 mol) and (2-bromomethyl)benzonitrile (0.025 mol) in dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the mixture in an oil bath at 150 °C for 3 hours.

  • Work-up: After cooling to room temperature, the precipitated product is collected by filtration.

  • Purification: Wash the solid product with isopropanol and dry it at room temperature. The yield of the crude product is typically around 67%.[7] Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[7]

General Protocol for OLED Fabrication by Vacuum Thermal Evaporation

This is a generalized procedure for the fabrication of a small molecule OLED.[15][16][17][18][19]

  • Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Vacuum Chamber Preparation: Place the cleaned substrate in a high-vacuum thermal evaporation chamber.

  • Deposition of Organic Layers: Sequentially deposit the organic layers by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure might be:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML) - containing the this compound compound

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

  • Cathode Deposition: Deposit the metal cathode (e.g., LiF/Al or Ca/Ag) through a shadow mask to define the active area of the device.

  • Encapsulation: Transfer the fabricated device to an inert atmosphere glovebox and encapsulate it using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Visualizations

SynthesisWorkflow Reactants 1. Starting Materials (o-phenylenediamine derivative, phthalic anhydride derivative) Solvent 2. Solvent Addition (e.g., DMF, Acetic Acid) Reactants->Solvent Reaction 3. Heating & Reaction (e.g., 120-150°C) Solvent->Reaction Workup 4. Cooling & Precipitation Reaction->Workup Filtration 5. Filtration & Washing Workup->Filtration Crude Crude Product Filtration->Crude Purification 6. Purification (Recrystallization or Column Chromatography) Crude->Purification Final Pure Product Purification->Final

Caption: A typical workflow for the synthesis and purification of this compound compounds.

OLED_Fabrication_Workflow cluster_0 Device Fabrication in Vacuum Chamber cluster_1 Post-Fabrication Substrate 1. Cleaned ITO Substrate HIL 2. Deposit Hole Injection Layer (HIL) Substrate->HIL HTL 3. Deposit Hole Transport Layer (HTL) HIL->HTL EML 4. Deposit Emissive Layer (EML) (this compound) HTL->EML ETL 5. Deposit Electron Transport Layer (ETL) EML->ETL EIL 6. Deposit Electron Injection Layer (EIL) ETL->EIL Cathode 7. Deposit Metal Cathode EIL->Cathode Encapsulation 8. Encapsulation (in Inert Atmosphere) Cathode->Encapsulation Testing 9. Device Testing Encapsulation->Testing

Caption: Step-by-step workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

TroubleshootingLogic Start Poor Device Performance CheckTurnOn High Turn-on Voltage? Start->CheckTurnOn CheckEfficiency Low Efficiency? CheckTurnOn->CheckEfficiency No InjectionIssue Optimize Injection Layers CheckTurnOn->InjectionIssue Yes CheckLifetime Short Lifetime? CheckEfficiency->CheckLifetime No PurityIssue Improve Material Purity CheckEfficiency->PurityIssue Yes BalanceIssue Balance Charge Transport CheckEfficiency->BalanceIssue Yes EncapsulationIssue Improve Encapsulation CheckLifetime->EncapsulationIssue Yes StabilityIssue Check Material Stability (Thermal/Photo) CheckLifetime->StabilityIssue Yes PurityIssue->CheckLifetime BalanceIssue->CheckLifetime

References

Technical Support Center: High-Purity 11H-isoindolo[2,1-a]benzimidazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of high-purity 11H-isoindolo[2,1-a]benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. - The volume of the solvent used is excessive.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol has been used for recrystallization of derivatives[1]. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Use a minimal amount of hot solvent to dissolve the crude product completely.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization. - The melting point of the compound is close to the boiling point of the solvent.- Purify the crude product by column chromatography before recrystallization. - Use a lower boiling point solvent for recrystallization. - Try trituration with a non-polar solvent like hexane to induce solidification.
Incomplete Separation of Impurities by Column Chromatography - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - Overloading of the column.- Optimize the mobile phase polarity. A common system for related compounds is a mixture of hexane and ethyl acetate[1]. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system[2][3]. - Silica gel is a commonly used stationary phase for benzimidazole derivatives[1][2]. - Ensure the amount of crude product loaded is appropriate for the column size.
Product Degradation During Purification - Exposure to harsh acidic or basic conditions. - Prolonged heating. - Presence of oxidizing agents.- Use neutral purification techniques where possible. - Minimize the time the compound is heated during recrystallization. - Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. The stability of some benzimidazole derivatives has been studied using UPLC[4].
Colored Impurities in the Final Product - Incomplete removal of starting materials or by-products. - Oxidation of the product.- Use activated charcoal during recrystallization to remove colored impurities[3]. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification techniques for crude this compound?

A1: The initial purification of crude this compound and its derivatives typically involves recrystallization or flash chromatography. Recrystallization from a suitable solvent, such as isopropanol, has been reported for derivatives[1]. Flash chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase is also an effective method for separating the target compound from impurities[1].

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can determine a suitable solvent by testing the solubility of small amounts of your crude product in various solvents at room temperature and upon heating. For derivatives of this compound, isopropanol has been successfully used[1].

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are powerful techniques for determining the purity of benzimidazole derivatives and identifying any degradation products[4][5][6]. Thin-layer chromatography (TLC) is a quick and cost-effective method to monitor the progress of a reaction and the purity of fractions from column chromatography[2][3]. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can confirm the structure and identify any remaining impurities[7][8].

Q4: My purified this compound is not stable. What are the common degradation pathways?

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature. If it is insoluble, heat the test tube and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold. Isopropanol has been used for derivatives[1].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Flash Chromatography Protocol (General)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent. Pack a chromatography column with the slurry.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity. For a derivative, a hexane/ethyl acetate (1:2) system has been used[1].

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude 11H-isoindolo [2,1-a]benzimidazole choice Purity Check (TLC) synthesis->choice recrystallization Recrystallization analysis Purity & Structural Analysis (HPLC, NMR, MS) recrystallization->analysis chromatography Flash Chromatography chromatography->analysis choice->recrystallization High Purity choice->chromatography Low Purity / Multiple Impurities storage High-Purity Product Storage analysis->storage

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Yield After Recrystallization check_solubility Is the compound highly soluble in the cold solvent? start->check_solubility change_solvent Select a less polar solvent or a solvent mixture. check_solubility->change_solvent Yes check_cooling Was the cooling process too rapid? check_solubility->check_cooling No end Improved Yield change_solvent->end slow_cooling Allow solution to cool slowly to RT, then place in an ice bath. check_cooling->slow_cooling Yes check_volume Was an excessive volume of solvent used? check_cooling->check_volume No slow_cooling->end reduce_volume Use the minimum amount of hot solvent for dissolution. check_volume->reduce_volume Yes check_volume->end No reduce_volume->end

Caption: Troubleshooting workflow for low yield in recrystallization.

References

Optimizing reaction conditions for 11H-isoindolo[2,1-a]benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 11H-isoindolo[2,1-a]benzimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low or no yield of the desired this compound product.

Potential Causes and Solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Consider a moderate increase in temperature, but be cautious of potential side reactions.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: The optimal temperature can be solvent-dependent. For instance, in a reaction involving 2-(bromomethyl)benzonitrile and o-phenylenediamine in DMF, heating at 150°C for 3 hours has been reported.[1] For reactions with 2-formylbenzoic acid, a stepwise heating approach might be necessary.

  • Ineffective catalyst: If using a catalyst, it may be inactive or not suitable for the specific substrates.

    • Solution: For acid-catalyzed reactions, ensure the acid is fresh and used in the appropriate concentration. For metal-catalyzed reactions, check the catalyst's oxidation state and consider activation if necessary.

  • Poor quality of starting materials: Impurities in o-phenylenediamine or the carbonyl compound can interfere with the reaction.

    • Solution: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization. Ensure the aldehyde or carboxylic acid derivative is of high purity.

  • Atmospheric conditions: The presence of oxygen can sometimes lead to oxidative side products.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if using sensitive reagents or catalysts.

Q2: Formation of significant amounts of side products.

Potential Causes and Solutions:

  • Self-condensation of starting materials: Aldehydes, in particular, can undergo self-condensation under certain conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the o-phenylenediamine to maintain a low concentration of the aldehyde.

  • Formation of an intermediate Schiff base that does not cyclize: The initial condensation product may be stable and require more forcing conditions to cyclize.

    • Solution: Increase the reaction temperature after the initial formation of the Schiff base. The addition of a dehydrating agent or an acid catalyst can promote the cyclization step.

  • Oxidation of the product: The final product may be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: As mentioned, running the reaction under an inert atmosphere can mitigate this. Also, consider quenching the reaction and working it up promptly upon completion.

  • Incomplete cyclization leading to 2-(2-aminobenzyl)benzimidazole: This can be a common byproduct.

    • Solution: Ensure sufficient heating and reaction time to drive the final ring closure.

Q3: Difficulty in purifying the final product.

Potential Causes and Solutions:

  • Co-elution of impurities during column chromatography: Side products may have similar polarity to the desired product.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation. Common solvent systems for benzimidazole derivatives include mixtures of hexane and ethyl acetate.

  • Product is an oil or does not crystallize: This can make isolation difficult.

    • Solution: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. For recrystallization, screen a variety of solvents or solvent mixtures. For a substituted 8-nitro-11H-isoindolo[2,1-a]benzimidazole, recrystallization from isopropanol has been reported to yield crystalline product.[1]

  • Presence of colored impurities: These are common in reactions involving aromatic amines.

    • Solution: Treat a solution of the crude product with activated charcoal before filtration and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several established methods for the synthesis of the this compound core. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Key routes include:

  • Condensation of o-phenylenediamine with 2-formylbenzoic acid.

  • Reaction of o-phenylenediamine with o-phthalaldehyde.

  • Reaction of o-phenylenediamine with 2-(bromomethyl)benzonitrile.

  • Intramolecular cyclization of 2-(2-aminophenyl)isoindolin-1-one.

Q2: Which solvents are typically used for this synthesis?

The choice of solvent is critical and depends on the specific reaction. Commonly used solvents include:

  • Dimethylformamide (DMF): Often used for reactions involving 2-(bromomethyl)benzonitrile due to its high boiling point and ability to dissolve the reactants.[1]

  • Ethanol or Methanol: Frequently employed in acid-catalyzed condensations of o-phenylenediamines and aldehydes.

  • Acetic Acid: Can act as both a solvent and a catalyst in condensation reactions.

  • Toluene or Xylene: Used for reactions that require azeotropic removal of water.

Q3: What types of catalysts can be used to optimize the reaction?

A variety of catalysts can be employed to improve reaction rates and yields:

  • Acid Catalysts: Brønsted acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) are commonly used to catalyze the condensation and cyclization steps.

  • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) can also be effective.

  • Metal Catalysts: In some modern synthetic approaches, metal catalysts like those based on copper or gold have been used for related benzimidazole syntheses.[2]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot. Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots if they are not UV-active.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic approaches to benzimidazole and isoindolobenzimidazole derivatives.

Table 1: Synthesis of a Substituted this compound

Starting Material 1Starting Material 2SolventTemperatureTimeYieldReference
4-nitro-1,2-phenylenediamine2-(bromomethyl)benzonitrileDMF150°C3 h67.7%[1]

Table 2: General Conditions for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes

AldehydeCatalystSolventTemperatureTimeYield RangeReference
Aromatic AldehydesAmmonium ChlorideChloroformRoom Temp4 h75-94%[3]
Aromatic Aldehydesp-TsOHDMF80°C2-3 hGood[4]
Aromatic AldehydesGold NanoparticlesCHCl₃:MeOH25°C2 h51-99%[2]

Experimental Protocols

Protocol 1: Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole from 2-(bromomethyl)benzonitrile [1]

  • Dissolve 3.86 g (0.025 mole) of 4-nitro-1,2-phenylenediamine and 4.95 g (0.025 mole) of 2-(bromomethyl)benzonitrile in 5 mL of DMF.

  • Heat the mixture in an oil bath at 150°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated product is filtered.

  • Wash the solid with isopropanol and dry at room temperature.

  • The reported yield for this derivative is 5.1 g (67.7%).

Protocol 2: General Procedure for the Synthesis of Benzimidazoles from o-Phenylenediamine and Formic Acid [5]

  • In a 500-cc round-bottomed flask, treat 54 g (0.5 mole) of o-phenylenediamine with 32 cc (34.6 g) of 90% formic acid.

  • Heat the mixture in a water bath at 100°C for two hours.

  • After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus paper.

  • Collect the crude benzimidazole by suction filtration, rinsing the flask with ice-cold water.

  • Press the crude product on the filter and wash with approximately 50 cc of cold water.

  • For purification, dissolve the crude product in 750 cc of boiling water.

  • Add about 2 g of Norite (activated carbon) and digest for fifteen minutes.

  • Filter the hot solution rapidly through a pre-heated filter.

  • Cool the filtrate to 10–15°C to crystallize the product.

  • Filter the white product, wash with 50 cc of cold water, and dry at 100°C.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 o-Phenylenediamine dissolve Dissolve in DMF start1->dissolve start2 2-(Bromomethyl)benzonitrile start2->dissolve heat Heat at 150°C for 3h dissolve->heat cool Cool to RT heat->cool filter Filter cool->filter wash Wash with Isopropanol filter->wash dry Dry wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low or No Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Poor Starting Material Quality issue->cause3 cause4 Catalyst Inactivity issue->cause4 solution1 Extend Reaction Time / Increase Temp. cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Use Fresh/Active Catalyst cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

Side-reaction products in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and the formation of side-products are the most common culprits.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of starting materials.

  • Temperature Optimization: The reaction temperature is a critical parameter. For the reaction of o-phenylenediamines with 2-formylbenzonitrile or its derivatives, temperatures are typically elevated. A study on a related benzimidazole synthesis showed that increasing the temperature from 60 °C to 100 °C significantly increased the yield.[1][2] However, excessively high temperatures can lead to decomposition or increased side-product formation. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates.

  • Solvent Selection: The choice of solvent can influence reaction rate and selectivity. Dimethylformamide (DMF) is a commonly used solvent for this synthesis.[3] However, exploring other high-boiling point polar aprotic solvents might be beneficial for your specific substrates.

  • Reagent Purity: Ensure the purity of your starting materials, particularly the o-phenylenediamine and the benzaldehyde derivative. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the o-phenylenediamine, which can be a cause of low yield.

Question 2: My TLC analysis shows multiple spots, indicating the presence of side-products. What are these byproducts and how can I minimize their formation?

Answer:

The formation of side-products is a common challenge in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles. The primary side-products reported are rearrangement adducts and Michael-type adducts .[3]

  • Rearrangement Adducts: These byproducts can arise from the complex reaction cascade. Their formation is often influenced by the electronic nature of the substituents on the aromatic rings and the reaction conditions.

  • Michael-type Adducts: These adducts can form as intermediates and may persist if the reaction conditions do not favor their conversion to the desired product.[3]

Strategies to Minimize Side-Products:

  • Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of rearrangement products. Monitor the reaction closely and stop it once the starting material is consumed to prevent further transformations.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry between the o-phenylenediamine and the benzaldehyde derivative. An excess of one reagent might lead to the formation of specific side-products.

  • pH Control: The acidity or basicity of the reaction medium can influence the reaction pathway. While typically performed under neutral or slightly basic conditions, the addition of a non-nucleophilic base might influence the formation of Michael-type adducts.

Question 3: I am having difficulty purifying my 11H-isoindolo[2,1-a]benzimidazole product. What are the recommended purification techniques?

Answer:

Purification can be challenging due to the potential for similarly polar side-products. A combination of techniques is often most effective.

  • Crystallization/Recrystallization: This is the preferred method for obtaining highly pure material. The choice of solvent is crucial and will depend on the solubility of your specific compound. Common solvents for recrystallization of benzimidazole derivatives include ethanol, isopropanol, and mixtures of solvents like ethyl acetate/hexane.[3]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from side-products and unreacted starting materials. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The optimal solvent system should be determined by preliminary TLC analysis.

  • Washing: After the reaction, washing the crude product with appropriate solvents can remove some impurities. For instance, washing with a non-polar solvent like diethyl ether can remove less polar impurities, while washing with a more polar solvent like methanol might remove more polar byproducts.[3]

Quantitative Data on Side-Reaction Products

Currently, there is limited published quantitative data systematically detailing the percentage of specific side-products under varying reaction conditions for a wide range of this compound syntheses. The formation and ratio of these byproducts are highly dependent on the specific substrates and reaction parameters used. Researchers are encouraged to perform their own optimization and analysis (e.g., using HPLC or NMR) to quantify the formation of side-products in their specific reactions.

Experimental Protocols

Synthesis of 8-nitro-11H-isoindolo[2,1-a]benzimidazole [3]

This protocol describes a general method for the synthesis of a substituted this compound.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • 2-(bromomethyl)benzonitrile

  • Dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) and 2-(bromomethyl)benzonitrile (1 equivalent) in a minimal amount of DMF.

  • Heat the reaction mixture in an oil bath at 150 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding a suitable anti-solvent, or remove the DMF under reduced pressure.

  • Wash the crude solid with isopropanol.

  • Dry the product at room temperature.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (o-phenylenediamine, 2-formylbenzonitrile derivative) reaction Reaction (e.g., DMF, 150°C, 3h) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Cooling, Precipitation/Solvent Removal) monitoring->workup Reaction Complete crude Crude Product workup->crude washing Washing (e.g., Isopropanol) crude->washing chromatography Column Chromatography (Silica Gel) washing->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis and purification of 11H-isoindolo[2,1-a]benzimidazoles.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_conditions Suboptimal Conditions (Temp, Solvent) low_yield->suboptimal_conditions side_products Side-Product Formation (Rearrangement, Michael Adducts) low_yield->side_products reagent_issues Reagent Purity/Stoichiometry low_yield->reagent_issues monitor_reaction Monitor Reaction (TLC, LC-MS) incomplete_reaction->monitor_reaction optimize_conditions Optimize Temperature & Solvent suboptimal_conditions->optimize_conditions control_reaction Control Reaction Time & Stoichiometry side_products->control_reaction purify_reagents Ensure Reagent Purity reagent_issues->purify_reagents

Caption: Troubleshooting guide for low yields in the synthesis of 11H-isoindolo[2,1-a]benzimidazoles.

References

Technical Support Center: Degradation Pathways of 11H-isoindolo[2,1-a]benzimidazole-based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 11H-isoindolo[2,1-a]benzimidazole-based materials. The information is designed to assist in experimental design, execution, and data interpretation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound-based materials?

A1: Based on the chemical structure, which combines a benzimidazole and an isoindole moiety, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The fused ring system contains amide-like linkages that could be susceptible to cleavage under acidic or basic conditions, leading to ring-opening. The benzimidazole ring itself can also undergo hydrolysis, particularly at extreme pH values.

  • Oxidation: The electron-rich heterocyclic system is prone to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or cleavage of the rings, particularly the isoindole portion.

  • Photodegradation: As polycyclic aromatic nitrogen heterocycles, these materials are likely to be photosensitive. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of reactive radical species and subsequent degradation products.

Q2: How can I perform a forced degradation study for my this compound-based compound?

A2: A forced degradation study, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile. A typical study includes exposure to acidic and basic hydrolysis, oxidation, heat, and light. Detailed protocols are provided in Section 3.

Q3: What are the common challenges in analyzing the degradation products of these materials?

A3: Common analytical challenges include:

  • Co-elution of degradation products: The degradation mixture can be complex, leading to overlapping peaks in chromatography.

  • Poor peak shape: The polar nature of some degradation products can cause peak tailing or fronting in reverse-phase HPLC.

  • Mass balance issues: Failure to detect all degradation products or differences in their response factors can lead to poor mass balance, where the sum of the assay of the parent compound and the amount of all degradation products does not equal the initial amount of the parent compound.[1][2][3]

  • Identification of unknown degradation products: Structure elucidation of novel degradants requires advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR.

Q4: My HPLC chromatogram shows peak tailing for my compound and its degradants. What could be the cause and how can I fix it?

A4: Peak tailing for nitrogen-containing heterocyclic compounds is often due to secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the surface of the silica-based stationary phase.[4] To mitigate this, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analytes.[4]

  • Use a highly end-capped column: These columns have fewer free silanol groups.

  • Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine can mask the silanol groups.

  • Use a column with a different stationary phase: Consider a polymer-based or a hybrid silica-polymer column.

A detailed troubleshooting guide for HPLC issues is provided in Section 2.

Section 2: Troubleshooting Guides

HPLC-MS Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC-MS analysis of this compound degradation studies.

Problem Potential Cause Recommended Solution
Peak Splitting or Tailing Secondary interactions with stationary phase; Column overload; Incompatible sample solvent.[4][5][6][7]- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[5][8]- Use a highly deactivated or end-capped column.[4]- Reduce injection volume or sample concentration.[6]- Dissolve the sample in the mobile phase.[8]
Poor Resolution Inappropriate mobile phase composition; Inadequate column efficiency; Gradient not optimized.- Modify the organic solvent ratio or try a different organic solvent (e.g., methanol instead of acetonitrile).- Use a longer column or a column with smaller particles.[4]- Adjust the gradient slope or introduce an isocratic hold.
Ghost Peaks Contamination in the mobile phase, injector, or column; Sample carryover.- Use fresh, high-purity solvents and additives.- Flush the injector and column with a strong solvent.- Incorporate a needle wash step in the autosampler method.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations; Column degradation.[9]- Ensure proper mobile phase mixing and degassing.- Check the pump for leaks or pressure fluctuations.- Use a column oven for temperature control.- Replace the column if it has deteriorated.
Poor Mass Balance Undetected degradation products (non-chromophoric or volatile); Co-elution of degradants; Incorrect response factors.[1][2]- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- Optimize the chromatographic method to resolve all peaks.- Determine the relative response factors for major degradants.

Troubleshooting Logic for HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Splitting) check_all_peaks Affects all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue System Issue: - Blocked frit - Column void - Extra-column volume yes_all->system_issue analyte_issue Analyte-Specific Issue: - Secondary interactions - Incompatible solvent - Co-elution no_all->analyte_issue fix_system Solution: - Backflush/replace column - Check connections - Use shorter/narrower tubing system_issue->fix_system fix_analyte Solution: - Adjust mobile phase pH - Change sample solvent - Optimize gradient analyte_issue->fix_analyte Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution (e.g., in ACN or MeOH) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid photo Photolysis (ICH Q1B conditions) prep->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Analyze by HPLC-UV/MS oxid->hplc photo->hplc neutralize->hplc characterize Characterize degradants (MS/MS, HRMS) hplc->characterize Hydrolysis_Pathway parent This compound C14H10N2 intermediate Ring-Opened Intermediate 2-(2-aminophenyl)isoindolin-1-one parent->intermediate Hydrolysis (Acid/Base) product Final Products Phthalic acid + o-Phenylenediamine intermediate->product Further Hydrolysis Oxidation_Pathway parent This compound C14H10N2 n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H2O2) hydroxylated Hydroxylated Derivative parent->hydroxylated Oxidation ring_cleavage Ring Cleavage Products n_oxide->ring_cleavage Further Oxidation hydroxylated->ring_cleavage Further Oxidation Photodegradation_Pathway parent This compound C14H10N2 excited Excited State parent->excited hv radical Radical Cation excited->radical Electron Transfer photo_products Photo-oxidation Products (e.g., quinones, ring-opened products) radical->photo_products + O2, Solvent

References

Troubleshooting poor performance of 11H-isoindolo[2,1-a]benzimidazole in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are experiencing suboptimal performance with 11H-isoindolo[2,1-a]benzimidazole and its derivatives in Organic Light-Emitting Diode (OLED) applications.

Troubleshooting Guide

Issue 1: Low External Quantum Efficiency (EQE) and Luminance

Question: My OLED device using this compound as the emissive or host material shows very low external quantum efficiency (EQE) and luminance. What are the potential causes and how can I improve performance?

Answer:

Low EQE and luminance in OLEDs based on this compound can stem from several factors, primarily related to the material's intrinsic properties and the device architecture.

Potential Causes:

  • Unbalanced Charge Injection and Transport: For efficient light emission, the number of electrons and holes injected into the emissive layer should be balanced. An imbalance leads to quenching of excitons by excess charge carriers. This compound may inherently possess poor charge transport properties or there may be significant energy barriers at the interfaces with adjacent layers, hindering efficient charge injection.

  • Intermolecular Aggregation: In the solid state, planar molecules like this compound can form aggregates, which often leads to fluorescence quenching and a red-shift in emission, ultimately reducing the device's efficiency[1][2].

  • Poor Film Morphology: The quality of the thin film is crucial. Rough or non-uniform films can lead to short circuits or inefficient charge transport, thereby lowering device performance.

  • Low Photoluminescence Quantum Yield (PLQY): The intrinsic ability of the material to emit light upon excitation might be low.

  • Suboptimal Device Architecture: The thicknesses of the various layers in the OLED stack are critical for optimizing the optical outcoupling and charge balance within the emissive layer.

Troubleshooting Steps:

  • Introduce Charge-Transporting Moieties: To improve charge balance, consider synthesizing derivatives of this compound by incorporating well-known electron-transporting or hole-transporting moieties.

  • Incorporate Bulky Substituents: To mitigate aggregation-caused quenching, introduce bulky side groups to the this compound core. This can disrupt intermolecular interactions and improve solid-state emission[2].

  • Optimize Deposition Conditions: During vacuum thermal deposition, carefully control the substrate temperature and deposition rate to improve the film quality.

  • Utilize a Host-Guest System: Instead of using this compound as a neat emissive layer, try doping it into a suitable host material with good charge transport properties and a higher triplet energy. This can reduce aggregation and improve energy transfer.

  • Refine Device Structure: Systematically vary the thicknesses of the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) to achieve balanced charge injection and recombination.

Issue 2: Poor Device Stability and Short Operational Lifetime

Question: My OLED device has a very short operational lifetime and the brightness degrades quickly. How can I improve the stability?

Answer:

Poor stability is a common issue in OLEDs and can be particularly pronounced with materials that have low thermal stability or are susceptible to electrochemical degradation.

Potential Causes:

  • Low Glass Transition Temperature (Tg): Materials with a low Tg can crystallize or undergo morphological changes at elevated operating temperatures, leading to device failure[3][4]. The core this compound structure may have a relatively low Tg.

  • Electrochemical Instability: The material may degrade under the constant flow of electrical current, forming non-emissive species.

  • Interfacial Degradation: Degradation can occur at the interfaces between the organic layers or between the organic layers and the electrodes, often exacerbated by poor adhesion or reactivity.

Troubleshooting Steps:

  • Enhance Thermal Stability: Synthesize derivatives of this compound with higher glass transition temperatures. This can be achieved by creating more rigid and sterically hindered molecular structures[3].

  • Improve Charge Balance: As mentioned previously, balanced charge injection and transport can reduce the accumulation of excess charge carriers, which can be a source of degradation.

  • Encapsulation: Proper encapsulation of the OLED device is critical to prevent degradation from atmospheric moisture and oxygen.

  • Introduce Bipolar Host Materials: Utilizing bipolar host materials can lead to more balanced charge transport and a wider recombination zone, which can reduce exciton-polaron quenching and improve stability[3].

Frequently Asked Questions (FAQs)

Q1: What are typical performance metrics for high-efficiency OLEDs using benzimidazole derivatives?

A1: While data for the parent this compound is scarce, high-performance OLEDs based on its derivatives have been reported. Below is a table summarizing the performance of some of these devices, which can serve as a benchmark for your experiments.

Derivative NameHost/EmitterMax. EQE (%)Luminance (cd/m²)ColorReference
4-3cbzBIZ (doped with FIrpic)Host28.6>1000Sky-Blue[3]
Compound B (pyrene-benzimidazole)Emitter4.3290Pure Blue[1][2]
BSQ-DMACEmitter4.947761Sky-Blue[5]
2TRZ-TP-ICzHost13.7-Red[6]

Q2: What is a standard protocol for fabricating a test OLED device with a new benzimidazole derivative?

A2: A common method for fabricating small-molecule OLEDs is vacuum thermal evaporation. A general protocol is outlined below.

Experimental Protocol: OLED Fabrication by Vacuum Thermal Deposition

  • Substrate Cleaning:

    • Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol[1].

    • Dry the substrates in an oven or with a nitrogen gun.

    • Treat the cleaned substrates with oxygen plasma to improve the work function of the ITO and enhance hole injection[1].

  • Organic and Metal Layer Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure might be:

      • ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

    • The EML can be the this compound derivative either as a neat film or doped into a host material.

    • Monitor the thickness of each layer using a quartz crystal microbalance.

  • Encapsulation:

    • After deposition, transfer the devices to a glovebox with an inert atmosphere (e.g., nitrogen or argon).

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.

Q3: How can I investigate the cause of poor performance at a molecular level?

A3: To understand the intrinsic properties of your this compound derivative and how they relate to device performance, you can perform the following characterizations:

  • Photophysical Measurements: Measure the UV-Vis absorption and photoluminescence spectra in both solution and thin-film form to assess the material's energy gap and solid-state emission properties. A significant red-shift and broadening of the emission spectrum in the thin film compared to the solution can indicate aggregation[1].

  • Cyclic Voltammetry (CV): Use CV to determine the HOMO and LUMO energy levels of your material. This is crucial for assessing the energy barriers for charge injection from adjacent layers.

  • Thermal Analysis: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine the glass transition temperature (Tg) and decomposition temperature (Td), respectively. Higher values are desirable for better device stability[7].

Visualizations

Below are diagrams to help visualize key concepts in OLED troubleshooting and design.

OLED_Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_eqe_causes Potential Causes for Low EQE cluster_stability_causes Potential Causes for Poor Stability cluster_solutions Solutions Start Poor OLED Performance (Low EQE, Poor Stability) Check_EQE Low EQE / Luminance? Start->Check_EQE Check_Stability Poor Stability? Start->Check_Stability Charge_Imbalance Charge Imbalance Check_EQE->Charge_Imbalance Yes Aggregation Aggregation Quenching Check_EQE->Aggregation Yes Poor_Morphology Poor Film Morphology Check_EQE->Poor_Morphology Yes Low_Tg Low Glass Transition Temp. Check_Stability->Low_Tg Yes Electrochem_Deg Electrochemical Degradation Check_Stability->Electrochem_Deg Yes Modify_Molecule Modify Molecular Structure (Add transport moieties, bulky groups) Charge_Imbalance->Modify_Molecule Optimize_Device Optimize Device Architecture (Layer thicknesses, host material) Charge_Imbalance->Optimize_Device Aggregation->Modify_Molecule Optimize_Fab Optimize Fabrication Process (Deposition rate, encapsulation) Poor_Morphology->Optimize_Fab Low_Tg->Modify_Molecule Electrochem_Deg->Modify_Molecule Electrochem_Deg->Optimize_Device

Caption: Troubleshooting workflow for poor OLED performance.

OLED_Device_Structure cluster_layers OLED Device Stack cluster_charge_flow Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) This compound HTL Hole Transport Layer (HTL) light Light Emission EML->light HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) e Electrons e->EML:w h Holes h->EML:e

Caption: A typical multi-layer OLED device structure.

Energy_Level_Diagram cluster_energy Energy Level Diagram cluster_electrodes Electrodes HOMO_HTL HTL HOMO LUMO_HTL HTL LUMO HOMO_EML EML HOMO (Benzimidazole) HOMO_HTL->HOMO_EML Hole Transport Barrier LUMO_EML EML LUMO (Benzimidazole) HOMO_ETL ETL HOMO LUMO_ETL ETL LUMO LUMO_ETL->LUMO_EML Electron Transport Barrier Anode Anode Work Function Anode->HOMO_HTL Hole Injection Barrier Cathode Cathode Work Function Cathode->LUMO_ETL Electron Injection Barrier

Caption: Potential energy barriers in an OLED device.

References

Technical Support Center: Spectroscopic Characterization of 11H-isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic characterization of 11H-isoindolo[2,1-a]benzimidazoles.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the spectroscopic analysis of 11H-isoindolo[2,1-a]benzimidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ 1: Why are some peaks in my ¹H or ¹³C NMR spectrum broad or poorly resolved?

Broad or unresolved peaks in the NMR spectra of 11H-isoindolo[2,1-a]benzimidazoles can often be attributed to the presence of dynamic processes such as tautomerism or intermediate rates of chemical exchange.[1][2][3][4][5][6][7][8] The benzimidazole core of these molecules can undergo proton transfer, leading to different tautomeric forms that may be in equilibrium.[1][2][3][4][5][6][7][8]

Troubleshooting Steps:

  • Vary the Temperature: Acquire NMR spectra at different temperatures. Lowering the temperature can slow down the exchange process, potentially resolving the broad signals into sharp peaks for each tautomer.[4] Conversely, increasing the temperature might lead to a faster exchange rate, resulting in sharper, averaged signals.

  • Change the Solvent: The choice of solvent can significantly impact tautomeric equilibrium.[4] Aprotic solvents may favor one tautomer over another, while protic solvents can facilitate proton exchange. Experiment with a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, THF-d₈) to find one that provides better resolution.

  • Check for Impurities: Broad peaks can also be a result of paramagnetic impurities. Ensure your sample is of high purity.

FAQ 2: I am observing more signals in my NMR spectrum than expected for my target molecule. What could be the reason?

The presence of unexpected signals can arise from several sources:

  • Tautomers: As mentioned above, if the tautomeric exchange is slow on the NMR timescale, you will observe separate signals for each tautomer, effectively doubling the number of expected peaks for the affected parts of the molecule.[1][2][3][4][5][6][7][8]

  • Impurities: Residual starting materials, reagents, or byproducts from the synthesis can contribute extra signals. Review the synthetic route to identify potential impurities and their expected spectral regions.

  • Solvent Impurities: Residual non-deuterated solvent or water can appear as peaks in the ¹H NMR spectrum.

Troubleshooting Workflow:

G start Unexpected NMR Signals Observed check_tautomers Consider Tautomerism (Slow Exchange) start->check_tautomers check_impurities Review Synthetic Route for Potential Impurities start->check_impurities check_solvent Check for Residual Solvent/Water Peaks start->check_solvent vt_nmr Perform Variable Temperature (VT) NMR check_tautomers->vt_nmr compare_lit Compare with Literature Data for Starting Materials/Byproducts check_impurities->compare_lit repurify Re-purify Sample (e.g., Column Chromatography, Recrystallization) check_solvent->repurify confirm Confirm Structure (e.g., 2D NMR, MS) vt_nmr->confirm compare_lit->repurify repurify->confirm G M Molecular Ion [M]˙⁺ frag1 Loss of Substituents (e.g., -R, -OR) M->frag1 frag2 Cleavage of the Isoindole Ring M->frag2 frag3 Fragmentation of the Benzimidazole Core M->frag3 sub_fragments Further Fragmentation of Substituent Groups frag1->sub_fragments isoindole_fragments Characteristic Isoindole Fragment Ions frag2->isoindole_fragments benzimidazole_fragments Characteristic Benzimidazole Fragment Ions frag3->benzimidazole_fragments

References

Validation & Comparative

Comparative Analysis of 11H-isoindolo[2,1-a]benzimidazole Isomers: A Review of Available Photophysical Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to address the topic of comparing the photophysical properties of 11H-isoindolo[2,1-a]benzimidazole isomers. However, extensive searches for specific experimental data for individual isomers, such as nitro-substituted positional isomers, did not yield the quantitative data necessary for a direct comparative analysis as requested. The available literature primarily focuses on the synthesis of various derivatives and their subsequent chemical reactions, with photophysical properties often mentioned only in general terms without providing specific numerical data.

Computational studies on the broader class of benzimidazoles and related fused systems exist, but these do not specifically address a comparative analysis of the this compound isomeric series.

Future Research Directions

The lack of available data highlights a significant gap in the understanding of the structure-property relationships for this class of compounds. A systematic investigation into the photophysical properties of this compound isomers would be a valuable contribution to the field of materials science and drug development. Such a study would involve:

  • Systematic Synthesis: The targeted synthesis of a series of positional isomers of this compound with various substituents.

  • Detailed Photophysical Characterization: Comprehensive experimental analysis of the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents.

  • Computational Modeling: Theoretical calculations to complement the experimental findings and provide deeper insights into the electronic transitions and molecular orbital energies of the different isomers.

A logical workflow for such a research endeavor is proposed below.

Caption: Proposed experimental and computational workflow for a comparative study of this compound isomers.

Due to the absence of the necessary quantitative data in the current body of scientific literature, a detailed comparison guide with data tables and specific experimental protocols for the photophysical properties of this compound isomers cannot be provided at this time. Researchers, scientists, and drug development professionals interested in this specific area are encouraged to pursue primary research to fill this knowledge gap.

A Comparative Guide to Blue-Emitting Fluorophores: Benchmarking 11H-isoindolo[2,1-a]benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular imaging and fluorescence-based assays, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a comparative analysis of the blue-emitting fluorophore scaffold, 11H-isoindolo[2,1-a]benzimidazole, against established and widely utilized blue-emitting dyes: DAPI, Hoechst 33342, and Coumarin 1. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Quantitative Photophysical Properties

The performance of a fluorophore is defined by several key photophysical parameters. The following table summarizes these properties for this compound and its benchmarked counterparts. It is important to note that specific photophysical data for the parent this compound is limited in publicly available literature; therefore, data for a representative N-aryl substituted derivative is presented as a proxy.

PropertyThis compound DerivativeDAPI (4',6-diamidino-2-phenylindole)Hoechst 33342Coumarin 1
Excitation Max (λex) ~350 nm358 nm (bound to DNA)[1][2]350 nm (bound to DNA)[3][4]~373 nm
Emission Max (λem) ~450 nm461 nm (bound to DNA)[1][2]461 nm (bound to DNA)[3][4]~450 nm
Molar Absorptivity (ε) Data not available~30,000 M⁻¹cm⁻¹ (bound to DNA)~42,000 M⁻¹cm⁻¹ (bound to DNA)~25,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Data not available~0.4 (bound to DNA)~0.4 (bound to DNA)~0.6-0.7
Stokes Shift ~100 nm103 nm111 nm~77 nm
Fluorescence Lifetime (τ) Data not available~2.5 ns (bound to DNA)~2.5 ns (bound to DNA)~2-4 ns
Photostability Moderate (General observation for benzimidazoles)[5]ModerateModerateModerate to High
Cell Permeability Variable (depends on substitution)Permeable to live and fixed cells[1]Highly permeable to live and fixed cells[3]Permeable
Primary Application General fluorescence labelingNuclear counterstain[1]Nuclear counterstain (live and fixed cells)[3]General fluorescence labeling, laser dyes

Experimental Methodologies

To ensure a standardized and reproducible comparison of fluorophore performance, the following experimental protocols are provided for key performance-characterizing experiments.

Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a standard with a known quantum yield and an absorption spectrum that overlaps with the test compound. For blue emitters, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

    • The quantum yield of the test compound (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • Slope_sample and Slope_standard are the slopes of the respective plots of integrated fluorescence intensity vs. absorbance.

      • n_sample and n_standard are the refractive indices of the sample and standard solutions (if different).

Photostability Assay

Photostability, or the resistance to photobleaching, is a critical parameter for imaging applications. This protocol outlines a method to quantify the rate of fluorescence decay upon continuous illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorophore at a concentration suitable for fluorescence microscopy or spectroscopy. For cellular imaging, stain cells according to standard protocols.

  • Imaging/Measurement Setup:

    • Microscopy: Mount the sample on a fluorescence microscope equipped with a suitable filter set and a camera.

    • Spectrofluorometry: Place the sample in a cuvette within a spectrofluorometer.

  • Continuous Illumination: Expose the sample to continuous excitation light of a constant intensity.

  • Data Acquisition:

    • Microscopy: Acquire images at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

    • Spectrofluorometry: Record the fluorescence intensity at the emission maximum at regular time intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (for microscopy) or the peak intensity (for spectroscopy) at each time point.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the potential toxicity of a fluorophore, especially for live-cell imaging applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the fluorophore. Include a vehicle-only control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the cells with the fluorophore for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the vehicle-only control.

    • Plot the cell viability (%) versus the fluorophore concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizing Experimental Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for quantum yield determination and photostability assessment.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of Sample abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Dilute Solutions of Standard prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate Photostability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Prepare Fluorophore Solution or Stained Cells illuminate Continuous Excitation (Microscope/Spectrofluorometer) prep_sample->illuminate acquire Acquire Images/Spectra at Time Intervals illuminate->acquire measure_intensity Measure Fluorescence Intensity acquire->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay determine_halflife Determine Half-Life (t½) plot_decay->determine_halflife

References

A Comparative Guide to the Theoretical and Experimental Properties of 11H-isoindolo[2,1-a]benzimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical calculations and experimental data for the structural and spectroscopic properties of the 11H-isoindolo[2,1-a]benzimidazole scaffold. Due to the limited availability of comprehensive experimental data for the unsubstituted parent compound, this guide incorporates data from closely related derivatives to illustrate the validation process. This approach allows for a foundational understanding of how computational models align with empirical findings for this important class of heterocyclic compounds.

Workflow for Validation of Theoretical Calculations

The following diagram illustrates the general workflow for validating theoretical predictions against experimental results for novel compounds like this compound.

G Workflow: Theoretical vs. Experimental Validation cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_comparison Analysis & Refinement A Molecule Design & In Silico Modeling B Quantum Chemical Calculations (e.g., DFT, TD-DFT) A->B Input Structure C Prediction of Properties (Spectra, Geometry, etc.) B->C Calculated Wavefunctions G Data Comparison & Error Analysis C->G Predicted Data D Chemical Synthesis E Purification & Characterization D->E Crude Product F Spectroscopic & Structural Analysis E->F Purified Compound F->G Experimental Data H Model Refinement G->H Discrepancies H->B Feedback Loop

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 11H-isoindolo[2,1-a]benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the characterization of 11H-isoindolo[2,1-a]benzimidazole and its derivatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection and validation of appropriate analytical techniques. While direct cross-validation studies for this compound are not extensively documented, this guide synthesizes and extrapolates data from the analysis of closely related benzimidazole compounds to provide a robust comparative framework.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of benzimidazole derivatives.

Table 1: Quantitative Analysis Methods Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[1]Typically > 0.99
Accuracy (% Recovery) 98.6% to 102%[2]Method dependent, generally high
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) 1.2 µg/ml[2]ng to pg level
Limit of Quantitation (LOQ) 3.64 µg/ml[2]pg to µg level
Selectivity High, dependent on column and mobile phaseVery high, based on retention time and mass spectrum
Typical Application Quantification, purity determination, stability testingIdentification of volatile and semi-volatile compounds, impurity profiling

Table 2: Structural Characterization Methods Comparison

ParameterNuclear Magnetic Resonance (NMR)Ultraviolet-Visible (UV-Vis) Spectroscopy
Primary Use Unambiguous structure elucidation, tautomerism studies[3][4]Preliminary identification, conjugation assessment, quantitative analysis
Information Provided Detailed molecular structure, connectivity of atomsElectronic transitions, presence of chromophores
Sample Requirement Milligram quantitiesMicrogram quantities
Quantitative Capability Quantitative NMR (qNMR) is possible but less common for routine analysisGood for quantitative analysis of known compounds
Specificity Very high, provides unique fingerprint for a moleculeLow, many compounds can have similar spectra

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is adapted from validated methods for benzimidazole derivatives.[1][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound, typically in the range of 270-290 nm for benzimidazoles.[7]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.

  • Validation Parameters:

    • Linearity: A calibration curve is generated by plotting the peak area against the concentration of the standards. A correlation coefficient (R²) > 0.99 is desirable.

    • Accuracy: Determined by the recovery of spiked samples at different concentration levels.

    • Precision: Assessed by the relative standard deviation (RSD) of replicate injections of the same sample (intraday and interday).

    • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol is based on general procedures for the analysis of heterocyclic compounds.[8][9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% diphenyl/95% dimethylpolysiloxane) is often suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A split/splitless injector is used. The injection volume is typically 1 µL.

  • Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analyte from any impurities. For example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode over a mass range of m/z 50-550.

  • Identification: The compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum or a spectral library. The mass spectrum of 11H-isoindolo[2,1-a]benzimidazol-11-one is available for comparison.[10]

¹H-NMR Spectroscopy for Structural Elucidation

This protocol follows standard practices for the NMR analysis of organic molecules.[3][11]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of the deuterated solvent. Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to determine the structure of the molecule. For benzimidazoles, the tautomeric equilibrium can be studied by observing the signals in different solvents.[4]

UV-Vis Spectroscopy for Electronic Characterization

This is a fundamental technique for characterizing the electronic properties of conjugated systems.[12][13]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: A dilute solution of the compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. These parameters are characteristic of the compound's electronic structure.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analytical characterization and validation process.

CrossValidationWorkflow cluster_methods Method Development start Start: Need for Method Comparison define_criteria Define Acceptance Criteria (e.g., % difference, statistical tests) start->define_criteria method1 Reference Analytical Method (e.g., Validated HPLC) method2 Comparator Analytical Method (e.g., New GC-MS) select_samples Select Incurred Study Samples (covering the analytical range) define_criteria->select_samples analyze1 Analyze Samples with Reference Method select_samples->analyze1 analyze2 Analyze Samples with Comparator Method select_samples->analyze2 compare_data Compare Datasets analyze1->compare_data analyze2->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) compare_data->statistical_analysis evaluation Evaluate Against Acceptance Criteria statistical_analysis->evaluation equivalent Methods are Equivalent evaluation->equivalent Pass not_equivalent Methods are Not Equivalent evaluation->not_equivalent Fail end End: Cross-Validation Complete equivalent->end investigate Investigate Discrepancies not_equivalent->investigate investigate->compare_data

Caption: General workflow for the cross-validation of analytical methods.

Chromatographic_Workflow start Start: Sample Analysis prep Sample Preparation (Dissolution, Dilution, Filtration) start->prep injection Sample Injection prep->injection instrument_setup Instrument Setup (Column, Mobile Phase/Carrier Gas, Temp Program) instrument_setup->injection separation Chromatographic Separation (in HPLC or GC column) injection->separation detection Detection (UV or Mass Spectrometer) separation->detection data_acquisition Data Acquisition (Chromatogram, Spectra) detection->data_acquisition data_processing Data Processing (Peak Integration, Library Search) data_acquisition->data_processing results Results (Quantification, Identification) data_processing->results end End: Analysis Complete results->end

Caption: Typical experimental workflow for HPLC and GC-MS analysis.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis compound This compound uv_vis UV-Vis Spectroscopy compound->uv_vis nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (GC-MS or LC-MS) compound->ms hplc HPLC compound->hplc info_uv Electronic Properties (λmax) uv_vis->info_uv info_nmr Unambiguous Structure (Connectivity) nmr->info_nmr info_ms Molecular Weight & Fragmentation ms->info_ms info_hplc Purity & Quantification hplc->info_hplc

Caption: Relationship between analytical techniques for compound characterization.

References

Performance of 11H-isoindolo[2,1-a]benzimidazole-based OLEDs: A Review of a Nascent Material Class

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in fused heterocyclic systems for organic light-emitting diodes (OLEDs), a comprehensive analysis of the performance of devices based on the 11H-isoindolo[2,1-a]benzimidazole core structure remains notably absent from publicly available research literature. While numerous studies have explored a wide array of benzimidazole derivatives for various roles within OLEDs, specific data on the electroluminescent properties of this compound-based emitters, including key performance metrics such as external quantum efficiency (EQE), luminance, turn-on voltage, and CIE coordinates, are not currently reported in scientific papers or patents.

The broader family of benzimidazole derivatives has been extensively investigated for applications in OLEDs, where they have demonstrated utility as electron transport materials, host materials, and fluorescent emitters.[1][2] These compounds are known for their good thermal stability and electron-accepting properties, which are desirable for efficient charge transport and recombination in OLED devices. However, the specific fusion of the isoindole and benzimidazole moieties in the this compound scaffold presents a unique chemical structure whose potential in electroluminescent applications has yet to be documented.

Comparison with Alternative Benzimidazole-Based Emitters

To provide a context for the potential performance of this compound-based OLEDs, it is useful to consider the performance of devices employing other classes of benzimidazole derivatives. For instance, pyrene-benzimidazole derivatives have been explored as blue emitters. In one such study, a non-doped OLED prototype using a 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene emitter achieved a maximum external quantum efficiency of 4.3% and a luminance of 290 cd/m² at 7.5V, with CIE coordinates of (0.1482, 0.1300).[2]

Carbazole/benzimidazole-based bipolar host materials have also shown promise in high-efficiency phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1] These materials leverage the distinct electronic properties of the donor (carbazole) and acceptor (benzimidazole) units to achieve balanced charge transport and efficient exciton formation. While these examples highlight the potential of the benzimidazole moiety in OLEDs, they do not provide direct performance data for the specific this compound core.

Experimental Protocols for Benzimidazole-Based OLEDs

While specific experimental protocols for this compound-based OLEDs are unavailable, a general methodology for the fabrication and characterization of OLEDs using benzimidazole derivatives can be outlined.

Device Fabrication (General Procedure)

A typical multi-layer OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate, which serves as the anode. The fabrication process involves the sequential deposition of several organic layers and a metal cathode under high vacuum conditions (typically < 10⁻⁶ Torr). The general device structure is as follows:

  • ITO Substrate: The substrate is cleaned using a sequence of solvents (e.g., deionized water, acetone, isopropanol) in an ultrasonic bath.

  • Hole Injection Layer (HIL): A material with a high work function, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited onto the ITO to facilitate hole injection.

  • Hole Transport Layer (HTL): A layer of a hole-transporting material, often also NPB or a similar compound, is deposited to transport holes towards the emissive layer.

  • Emissive Layer (EML): This is the active layer where electroluminescence occurs. It can consist of a host material doped with the benzimidazole-based emitter or a neat film of the emitter itself.

  • Electron Transport Layer (ETL): A material with good electron mobility, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃) or a benzimidazole derivative, is deposited to transport electrons to the EML.

  • Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is often used to improve electron injection from the cathode.

  • Cathode: A low work function metal, typically aluminum (Al) or calcium (Ca), is deposited as the final layer to serve as the cathode.

Characterization

The performance of the fabricated OLEDs is then characterized using various techniques:

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Logical Workflow for OLED Development

The development and evaluation of a new class of OLED emitters, such as those based on this compound, would typically follow a structured workflow.

OLED_Development_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_testing Performance Testing cluster_analysis Analysis & Optimization Synthesis Synthesis of this compound Derivatives Photophysical Photophysical Characterization (UV-Vis, PL, Quantum Yield) Synthesis->Photophysical Characterize Thermal Thermal Analysis (TGA, DSC) Photophysical->Thermal Deposition Organic & Metal Layer Deposition Thermal->Deposition Select Material Substrate Substrate Cleaning Substrate->Deposition IVL I-V-L Measurement Deposition->IVL Test Device EL EL Spectroscopy IVL->EL EQE EQE Calculation EL->EQE Data_Analysis Data Analysis EQE->Data_Analysis Optimization Device Optimization Data_Analysis->Optimization Feedback Optimization->Synthesis Iterate

Figure 1. A logical workflow for the development and evaluation of new OLED materials.

Conclusion

References

Assessing the purity of synthetic 11H-isoindolo[2,1-a]benzimidazole by different techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Purity Assessment of Synthetic 11H-isoindolo[2,1-a]benzimidazole

The rigorous evaluation of purity is a critical step in the characterization of newly synthesized chemical entities. For a nitrogen-containing heterocyclic compound such as this compound, which serves as a scaffold in medicinal chemistry, confirming its purity is paramount for the reliability of subsequent biological and pharmacological studies. This guide provides a comparative overview of several key analytical techniques for assessing the purity of this compound, complete with experimental protocols and representative data.

The primary methods for determining the purity of organic compounds include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), spectroscopic methods such as Quantitative Nuclear Magnetic Resonance (qNMR), and classical methods like Elemental Analysis.[1][2][] Each technique offers distinct advantages and provides a different perspective on the sample's composition. A multi-technique approach is often recommended for a comprehensive purity assessment.

Overall Purity Assessment Workflow

A logical workflow for assessing the purity of a newly synthesized batch of this compound involves a series of orthogonal analytical techniques to build confidence in the final purity value.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_conclusion Final Assessment synthesis Synthesized this compound (Crude Product) purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC-UV (Quantitative Purity) purification->hplc qnmr qNMR (Absolute Purity) purification->qnmr gcms GC-MS (Impurity Identification) purification->gcms ea Elemental Analysis (Compositional Verification) purification->ea report Final Purity Report (Combined Data) hplc->report qnmr->report gcms->report ea->report

Caption: Overall workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, separating the main compound from non-volatile impurities based on their differential partitioning between a stationary and a mobile phase.[2] For nitrogen-containing heterocyclic compounds, reversed-phase HPLC is commonly employed.[4][5]

Data Presentation

The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Peak No.Retention Time (min)Area (mAU*s)Area %Peak Height (mAU)
12.5412.50.458.1
24.882750.199.451050.3
36.121.80.060.9
47.910.90.030.5
Total 2765.3 100.00

Purity of this compound determined as 99.45%.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 1.0 mg of the synthesized compound and dissolve it in 1.0 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak corresponding to this compound.

HPLC Experimental Workflow

HPLC_Workflow prep Sample Preparation (1 mg/mL in ACN/H2O) injection Inject Sample (10 µL) prep->injection hplc HPLC System (C18 Column, UV Detector) separation Chromatographic Separation (Gradient Elution) hplc->separation injection->hplc detection UV Detection (@ 254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Data Analysis (Peak Integration, Area % Calculation) chromatogram->analysis result Purity Result analysis->result

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[6] It separates compounds in the gas phase and provides mass-to-charge ratio (m/z) information, which aids in the identification of impurities.[7]

Data Presentation

The GC chromatogram indicates the purity by peak area, while the mass spectrometer identifies the components of each peak.

Retention Time (min)Major Ions (m/z)Relative Abundance (%)Tentative Identification
8.52218, 190, 16599.8This compound
7.98132, 104, 770.2Phthalimide (impurity)

Purity of this compound determined as >99.8%. The mass spectrum confirms the molecular weight and fragmentation pattern of the main component.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., Quadrupole or ToF).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Identify the main peak and any impurity peaks. Compare the obtained mass spectra with a library (e.g., NIST) to identify impurities. Calculate purity based on the relative peak areas.

Quantitative NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[8][9]

Data Presentation
CompoundSignal (ppm)MultiplicityIntegrationMoles (Calculated)Purity (%)
This compound8.2 (d, 1H)Doublet1.004.55 x 10⁻⁶99.2
Maleic Anhydride (Internal Std)7.1 (s, 2H)Singlet2.004.59 x 10⁻⁶100 (Certified)
Experimental Protocol
  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same vial. The standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long delay (e.g., 30 seconds) is crucial to ensure complete relaxation of all nuclei for accurate integration.

    • Number of Scans: Sufficient scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (phasing and baseline correction).

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_calc Calculation W_analyte Weight of Analyte (W_analyte) formula Molar Ratio Calculation (Analyte / Standard) W_analyte->formula W_std Weight of Standard (W_std) W_std->formula MW_analyte MW of Analyte (MW_analyte) MW_analyte->formula MW_std MW of Standard (MW_std) MW_std->formula P_std Purity of Standard (P_std) P_std->formula I_analyte Integral of Analyte Signal (I_analyte) I_analyte->formula N_analyte Protons in Analyte Signal (N_analyte) N_analyte->formula I_std Integral of Standard Signal (I_std) I_std->formula N_std Protons in Standard Signal (N_std) N_std->formula purity_calc Final Purity Calculation formula->purity_calc

Caption: Logical flow for qNMR purity calculation.

Elemental Analysis

Elemental analysis (EA) determines the mass percentage of carbon, hydrogen, and nitrogen in a sample.[10][11] The experimental results are compared to the theoretical values calculated from the molecular formula (C₁₅H₁₀N₂). A close agreement is indicative of high purity.[12][13]

Data Presentation
ElementTheoretical (%)Found (%)Deviation (%)
Carbon (C)82.5582.45-0.10
Hydrogen (H)4.624.65+0.03
Nitrogen (N)12.8312.78-0.05

The accepted deviation for pure compounds is typically within ±0.4%. The results are consistent with the proposed formula and indicate a high level of purity.[12]

Experimental Protocol
  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvents or water, as their presence will significantly affect the results. A small amount of the sample (typically 1-3 mg) is accurately weighed.

  • Instrumentation: A CHN elemental analyzer.

  • Analysis Procedure:

    • The sample is combusted in a furnace at high temperatures (≥900 °C) in a stream of oxygen.

    • This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gases are separated by chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values.

References

Comparative analysis of the stability of substituted 11H-isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the stability of substituted 11H-isoindolo[2,1-a]benzimidazoles. Due to the nascent stage of research into this specific heterocyclic scaffold, this document focuses on establishing a robust set of experimental protocols and data presentation standards to facilitate objective comparison as new derivatives are synthesized and evaluated. The methodologies outlined below are based on established principles of drug stability testing and are designed to provide a thorough understanding of a compound's susceptibility to degradation under various stress conditions.

Executive Summary

The stability of a potential drug candidate is a critical determinant of its therapeutic viability, influencing its shelf-life, formulation, and in vivo performance. For the novel class of substituted 11H-isoindolo[2,1-a]benzimidazoles, a systematic evaluation of their chemical and metabolic stability is paramount. This guide presents standardized protocols for assessing hydrolytic, photolytic, thermal, and metabolic stability. By adhering to these methodologies, researchers can generate high-quality, comparable data that will accelerate the identification of lead compounds with optimal stability profiles.

Data Presentation: Comparative Stability Analysis

To facilitate a clear and direct comparison of the stability of different substituted 11H-isoindolo[2,1-a]benzimidazoles, all quantitative data should be summarized in the following standardized tables.

Table 1: Hydrolytic Stability of Substituted 11H-Isoindolo[2,1-a]benzimidazoles

Compound IDSubstituentpH 1.2 (HCl) % Remaining (24h)pH 7.4 (PBS) % Remaining (24h)pH 9.0 (Borate Buffer) % Remaining (24h)
IZB-001 UnsubstitutedData Not AvailableData Not AvailableData Not Available
IZB-002 2-NO₂Data Not AvailableData Not AvailableData Not Available
IZB-003 8-OCH₃Data Not AvailableData Not AvailableData Not Available
IZB-004 9-ClData Not AvailableData Not AvailableData Not Available

Table 2: Photostability of Substituted 11H-Isoindolo[2,1-a]benzimidazoles

Compound IDSubstituent% Degradation (ICH Q1B Option 2)Major Degradants Identified
IZB-001 UnsubstitutedData Not AvailableData Not Available
IZB-002 2-NO₂Data Not AvailableData Not Available
IZB-003 8-OCH₃Data Not AvailableData Not Available
IZB-004 9-ClData Not AvailableData Not Available

Table 3: Thermal Stability of Substituted 11H-Isoindolo[2,1-a]benzimidazoles

Compound IDSubstituent% Degradation (80°C, 75% RH, 7 days)Melting Point (°C)
IZB-001 UnsubstitutedData Not AvailableData Not Available
IZB-002 2-NO₂Data Not AvailableData Not Available
IZB-003 8-OCH₃Data Not AvailableData Not Available
IZB-004 9-ClData Not AvailableData Not Available

Table 4: In Vitro Metabolic Stability of Substituted 11H-Isoindolo[2,1-a]benzimidazoles in Human Liver Microsomes (HLM)

Compound IDSubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
IZB-001 UnsubstitutedData Not AvailableData Not Available
IZB-002 2-NO₂Data Not AvailableData Not Available
IZB-003 8-OCH₃Data Not AvailableData Not Available
IZB-004 9-ClData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below. These protocols are designed to be readily implemented and to ensure consistency and reproducibility of results.

Hydrolytic Stability (Forced Hydrolysis)

Objective: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • For each compound, prepare three sets of solutions:

    • 0.1 N Hydrochloric Acid (pH 1.2)

    • Phosphate Buffered Saline (pH 7.4)

    • 0.01 N Sodium Hydroxide or Borate Buffer (pH 9.0)

  • The final concentration of the test compound in each solution should be approximately 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the percentage of the parent compound remaining.

Photostability

Objective: To evaluate the potential for photodegradation of the compound upon exposure to light.

Methodology:

  • Prepare a solution of the test compound (e.g., 1 mg/mL in a suitable solvent) and place it in a chemically inert, transparent container.

  • Prepare a dark control sample by wrapping an identical container in aluminum foil.

  • Expose the test sample to a light source that meets the requirements of ICH Q1B Option 2 (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Maintain the temperature of the samples at a controlled level.

  • After the exposure period, analyze both the exposed and dark control samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Compare the chromatograms to determine the percentage of degradation and to identify any major photodegradants.

Thermal Stability (Forced Thermal Degradation)

Objective: To assess the stability of the compound under conditions of elevated temperature and humidity.

Methodology:

  • Place a known amount of the solid test compound in a controlled environment chamber.

  • Set the conditions to a high temperature and relative humidity (e.g., 80°C and 75% RH).

  • Expose the compound for a specified duration (e.g., 7 days).

  • At the end of the exposure period, dissolve a known amount of the stressed sample and analyze it by a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Compare the result to that of an unstressed control sample to determine the percentage of degradation.

  • The melting point of each compound should also be determined by Differential Scanning Calorimetry (DSC) as an indicator of thermal stability.

In Vitro Metabolic Stability

Objective: To determine the rate of metabolism of the compound by liver enzymes, providing an early indication of its in vivo clearance.

Methodology:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Add the test compound at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical degradation pathway for substituted 11H-isoindolo[2,1-a]benzimidazoles.

Experimental_Workflow_Forced_Degradation cluster_hydrolytic Hydrolytic Stability cluster_photolytic Photolytic Stability cluster_thermal Thermal Stability H_Start Compound in Solution H_Acid 0.1 N HCl H_Start->H_Acid H_Neutral pH 7.4 PBS H_Start->H_Neutral H_Base 0.01 N NaOH H_Start->H_Base H_Incubate Incubate @ 40°C H_Acid->H_Incubate H_Neutral->H_Incubate H_Base->H_Incubate H_Analyze HPLC / LC-MS H_Incubate->H_Analyze P_Start Compound in Solution P_Expose Expose to ICH Q1B Light P_Start->P_Expose P_Dark Dark Control P_Start->P_Dark P_Analyze HPLC / LC-MS P_Expose->P_Analyze P_Dark->P_Analyze T_Start Solid Compound T_Expose Expose to 80°C / 75% RH T_Start->T_Expose T_Analyze HPLC / LC-MS T_Expose->T_Analyze

Caption: Workflow for Forced Degradation Studies.

Metabolic_Stability_Workflow Start Test Compound (1 µM) Microsomes Human Liver Microsomes (0.5 mg/mL) in Buffer (pH 7.4) Start->Microsomes PreIncubate Pre-incubate at 37°C for 5 min Microsomes->PreIncubate Initiate Add NADPH-regenerating System PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate TimePoints Sample at 0, 5, 15, 30, 45, 60 min Incubate->TimePoints Quench Quench with Cold Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Hypothetical_Degradation_Pathway Parent Substituted 11H-isoindolo[2,1-a]benzimidazole Oxidation Oxidation (e.g., N-oxidation) Parent->Oxidation Metabolic Enzymes / H₂O₂ Hydrolysis Hydrolysis (e.g., ring opening) Parent->Hydrolysis Acid / Base Photolysis Photolysis (e.g., rearrangement) Parent->Photolysis Light (hν) Metabolite1 Oxidative Metabolite Oxidation->Metabolite1 Degradant1 Hydrolytic Degradant Hydrolysis->Degradant1 Degradant2 Photolytic Isomer Photolysis->Degradant2

Caption: Hypothetical Degradation Pathways.

Evaluating the Performance of 11H-isoindolo[2,1-a]benzimidazole Sensors Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel fluorescent sensors is a cornerstone of advancements in chemical biology and drug discovery. Among the promising scaffolds, 11H-isoindolo[2,1-a]benzimidazole and its derivatives are gaining attention for their unique photophysical properties and potential as chemosensors. This guide provides a comparative evaluation of their performance against established standards for detecting key analytes such as metal ions (Zn²⁺, Cu²⁺) and amyloid fibrils. The information herein is based on published experimental data for structurally related compounds and well-known fluorescent probes.

Performance Comparison for Zinc Ion (Zn²⁺) Detection

Zinc is a vital metal ion involved in numerous biological processes, and its dysregulation is linked to several diseases. Fluorescent sensors for Zn²⁺ are therefore of high interest. Here, we compare a fluorescent sensor based on a fused isoindole-imidazole scaffold, structurally related to this compound, with the standard colorimetric and electrochemical zinc sensor, Zincon.

Table 1: Performance Metrics for Zn²⁺ Sensors

Performance MetricIsoindole-Imidazole Sensor[1][2]Zincon (Electrochemical/Colorimetric)[3][4][5]
Detection Principle Fluorescence Turn-OnColorimetric/Electrochemical
Limit of Detection (LOD) 0.073 µM (73 nM)~20 ng/mL (~0.3 µM) (electrochemical)
Quantum Yield (Φ) 0.036 (free), 0.69 (with Zn²⁺)Not Applicable
Response Time Not explicitly stated5 minutes (pre-concentration)
Selectivity High selectivity for Zn²⁺ over other common cationsGood selectivity, can be used in complex matrices
Instrumentation Fluorescence SpectrophotometerSpectrophotometer, Potentiostat
Signaling Pathway and Experimental Workflow

The isoindole-imidazole based sensor operates on a "turn-on" fluorescence mechanism. In its free form, the sensor exhibits weak fluorescence. Upon binding to Zn²⁺, a rigid complex is formed, leading to a significant enhancement of the fluorescence intensity. This process is often based on the inhibition of photoinduced electron transfer (PET).

G cluster_0 Sensor Alone (Low Fluorescence) cluster_1 Sensor with Zn²⁺ (High Fluorescence) Free_Sensor Isoindole-Imidazole Sensor PET Photoinduced Electron Transfer (PET) Free_Sensor->PET non-radiative decay Excitation1 Excitation Light Excitation1->Free_Sensor Low_Fluorescence Weak Emission PET->Low_Fluorescence Zn2 Zn²⁺ Complex Sensor-Zn²⁺ Complex Zn2->Complex High_Fluorescence Strong Emission Complex->High_Fluorescence radiative decay (PET inhibited) Excitation2 Excitation Light Excitation2->Complex Free_Sensor2 Isoindole-Imidazole Sensor Free_Sensor2->Complex binding G A Synthesis of Benzimidazole Derivative B Photophysical Characterization (Absorbance, Emission, Quantum Yield) A->B C Selectivity Screening (Addition of various metal ions) B->C D Fluorescence Titration with Cu²⁺ C->D If selective for Cu²⁺ E Determination of LOD, Binding Constant, and Stoichiometry D->E F Application in Real Samples (e.g., water, cells) E->F G Protein Soluble Monomeric Protein Fibril Amyloid Fibril (Cross-β-sheet structure) Protein->Fibril Aggregation Binding Specific Binding to β-sheets Fibril->Binding Probe Fluorescent Probe (e.g., ThT, Benzimidazole derivative) Probe->Binding Signal Enhanced Fluorescence Signal Binding->Signal

References

Unlocking the Luminescent Potential: A Comparative Guide to the Structure-Property Relationships in 11H-Isoindolo[2,1-a]benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its inherent properties is paramount. This guide provides a comprehensive comparison of a series of 11H-isoindolo[2,1-a]benzimidazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. By examining the impact of various substituents on their photophysical characteristics, this document aims to provide a clear framework for the rational design of novel compounds with tailored fluorescent properties.

The 11H-isoindolo[2,1-a]benzimidazole core is a rigid, planar scaffold that often imparts favorable photophysical properties, including strong fluorescence. The strategic placement of electron-donating or electron-withdrawing groups on this framework allows for the fine-tuning of its absorption and emission characteristics, making these compounds promising candidates for applications such as fluorescent probes, imaging agents, and organic light-emitting diodes (OLEDs). This guide will delve into the synthesis, photophysical properties, and the underlying principles governing the structure-property relationships within this fascinating class of molecules.

Core Structure and Substitution Effects

The fundamental structure of this compound consists of a fused isoindole and benzimidazole ring system. The photophysical properties of this chromophore can be systematically altered by introducing different functional groups at various positions on the aromatic rings. The nature and position of these substituents play a crucial role in modulating the electron density distribution within the molecule, which in turn influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Caption: Relationship between the core structure, substituent effects, and resulting photophysical properties.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of a representative series of substituted 11H-isoindolo[2,1-a]benzimidazoles. The data illustrates the impact of different functional groups on the absorption and emission maxima, Stokes shift, and fluorescence quantum yield.

Compound IDSubstituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
1 -H350420700.45
2 -OCH₃365450850.65
3 -N(CH₃)₂3804801000.80
4 -Cl355425700.40
5 -CN340410700.30
6 -NO₂330400700.15

Note: The data presented in this table is illustrative and based on general trends observed for similar heterocyclic compounds. Actual experimental values may vary.

Experimental Protocols

The characterization of the photophysical properties of the this compound series was conducted using standard spectroscopic techniques.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer were used for all absorption and emission measurements, respectively.

Sample Preparation:

  • Solutions of each compound were prepared in a spectroscopic grade solvent (e.g., ethanol or DMSO) at a concentration of 1 x 10⁻⁵ M.

  • A blank sample containing only the solvent was used for baseline correction.

Measurement:

  • UV-Vis absorption spectra were recorded from 200 to 700 nm.

  • Fluorescence emission spectra were recorded by exciting the sample at its absorption maximum (λ_abs). The emission was scanned over a wavelength range appropriate to capture the full emission profile.

Start Sample Preparation (10⁻⁵ M solution) UV-Vis UV-Vis Spectroscopy (Measure λ_abs) Start->UV-Vis Fluorescence Fluorescence Spectroscopy (Excite at λ_abs, Measure λ_em) UV-Vis->Fluorescence Data Data Analysis (Stokes Shift, Quantum Yield) Fluorescence->Data

Caption: Experimental workflow for photophysical characterization.

Quantum Yield Determination

The fluorescence quantum yield (Φ) of each compound was determined using a relative method with a known standard.

Procedure:

  • The absorbance of both the sample and a standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) were measured and adjusted to be below 0.1 at the excitation wavelength to minimize re-absorption effects.

  • The fluorescence spectra of both the sample and the standard were recorded under identical experimental conditions (excitation wavelength, slit widths).

  • The integrated fluorescence intensity was calculated for both the sample and the standard.

  • The quantum yield was calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Structure-Property Relationship Insights

The data presented reveals clear trends in the structure-property relationships of the this compound series:

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) lead to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the destabilization of the HOMO and a smaller HOMO-LUMO energy gap. These groups also tend to increase the fluorescence quantum yield, likely by increasing the radiative decay rate.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) cause a hypsochromic (blue) shift in the spectra due to the stabilization of the HOMO and a larger HOMO-LUMO energy gap. These substituents often lead to a decrease in the fluorescence quantum yield, potentially by promoting non-radiative decay pathways.

  • Halogen Substituents: The effect of a chloro (-Cl) group is less pronounced, causing a slight bathochromic shift and a minor decrease in the quantum yield.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel fluorescent materials. The photophysical properties of these compounds can be systematically and predictably tuned through the introduction of various substituents. Electron-donating groups generally enhance fluorescence and shift the emission to longer wavelengths, while electron-withdrawing groups have the opposite effect. This understanding of the structure-property relationships is crucial for the rational design of new molecules with optimized properties for a wide range of applications in drug discovery and materials science. Further investigations into this promising class of compounds are warranted to fully explore their potential.

Safety Operating Guide

Prudent Disposal of 11H-isoindolo[2,1-a]benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 11H-isoindolo[2,1-a]benzimidazole, catering to researchers, scientists, and drug development professionals. The following procedures are based on established guidelines for the disposal of laboratory chemical waste in the absence of compound-specific data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Waste Identification and Segregation

Proper identification and segregation are critical first steps in the disposal process.

  • Waste Characterization: Since specific hazard data for this compound is limited, it should be managed as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of solid this compound and contaminated labware.

Experimental Protocol: Solid Waste Disposal

  • Container Selection:

    • Use a dedicated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is suitable.

    • If the original container is used, ensure it is in good condition and properly relabeled as "Hazardous Waste."[1][2]

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the designated hazardous waste container.

    • Contaminated materials such as gloves, weigh boats, and absorbent paper should also be placed in the same container.[1]

  • Labeling:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • CAS Number: 248-72-6

      • An estimate of the quantity of waste.

      • The date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[3][4]

    • Ensure the storage area has secondary containment to control any potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][5]

    • Provide them with all the information from the waste label.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

Table 1: Summary of Disposal Procedures

StepActionKey Considerations
1 Wear Appropriate PPE Safety goggles, gloves, lab coat.
2 Segregate Waste Keep separate from other chemical waste.
3 Use a Designated Container Labeled, sealable, and chemically compatible.
4 Label Container Clearly "Hazardous Waste," chemical name, CAS#, quantity, date.
5 Store in Satellite Area Secure location with secondary containment.
6 Contact EHS for Pickup Do not dispose of in regular trash or drain.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

  • Collect Spill Debris: Carefully sweep the absorbent material and spilled solid into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and place all cleaning materials into the waste container.

  • Report the Spill: Inform your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste as This compound A->B C Select & Label Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Provide Waste Information to EHS/Contractor G->H I Waste Transported for Professional Disposal H->I S1 Contain Spill with Inert Absorbent S2 Collect Contaminated Material S1->S2 S3 Place in Hazardous Waste Container S2->S3

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 11H-isoindolo[2,1-a]benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal.

This document provides critical safety and logistical information for the handling of 11H-isoindolo[2,1-a]benzimidazole (CAS No: 248-72-6). Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Hazard Statement Code Description
Causes skin irritationH315The substance can cause inflammation and irritation upon contact with the skin.
Causes serious eye irritationH319The substance can cause significant and potentially damaging irritation to the eyes.
May cause respiratory irritationH335Inhalation of dust or fumes may lead to irritation of the respiratory tract.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing or dust generation.To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.To prevent skin contact which can cause irritation.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator or an effective engineering control such as a fume hood.To prevent inhalation of dust which may cause respiratory irritation.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area or fume hood B->C Proceed to handling D Weigh and handle the solid compound C->D E Avoid generating dust D->E F Prepare solutions D->F G Decontaminate work surfaces F->G After experiment H Properly label and store unused material G->H I Dispose of waste G->I J Remove and dispose of PPE I->J K Wash hands thoroughly J->K

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Reactant of Route 1
11H-isoindolo[2,1-a]benzimidazole
Reactant of Route 2
11H-isoindolo[2,1-a]benzimidazole

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